2-(Pyridin-2-yl)ethane-1-sulfonamide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-pyridin-2-ylethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c8-12(10,11)6-4-7-3-1-2-5-9-7/h1-3,5H,4,6H2,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHJUIQESWUGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
776287-41-3 | |
| Record name | 2-(pyridin-2-yl)ethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Engineering Precision: The Biological Activities and Therapeutic Potential of Pyridine-Based Sulfonamides
As drug discovery pivots toward highly selective, target-driven therapies, the pyridine-sulfonamide scaffold has emerged as a privileged pharmacophore. By integrating the electron-withdrawing properties of a pyridine ring with a primary sulfonamide moiety, researchers can finely tune the pKa of the sulfonamide group. This physicochemical tuning drastically enhances its coordination geometry with metalloenzymes, particularly the zinc-dependent Carbonic Anhydrase (CA) family.
This technical guide dissects the mechanistic pathways, quantitative efficacy, and self-validating experimental protocols required to evaluate pyridine-based sulfonamides in oncology and infectious disease applications.
Oncology: Disrupting the Hypoxic Tumor Microenvironment
Solid tumors are notoriously characterized by hypoxia, which triggers the HIF-1α pathway and leads to the aggressive overexpression of transmembrane carbonic anhydrase isoforms, specifically hCA IX and hCA XII (1)[1]. These enzymes catalyze the rapid hydration of CO₂, resulting in severe extracellular acidification. This acidic tumor microenvironment (TME) promotes metastasis, suppresses immune cell infiltration, and induces chemoresistance.
Pyridine-sulfonamides act as potent, selective inhibitors of hCA IX/XII. The deprotonated sulfonamide nitrogen directly coordinates with the active-site zinc ion (Zn²⁺), displacing the catalytic water molecule. Concurrently, the pyridine ring engages in critical hydrogen bonding and Van der Waals interactions with the hydrophilic half of the enzyme's active site, conferring isoform selectivity over the ubiquitous cytosolic hCA I and II isoforms (2)[2].
Mechanism of action for pyridine-sulfonamides targeting hCA IX in the tumor microenvironment.
Antimicrobial Applications: Overcoming Multi-Drug Resistance
Beyond oncology, the pyridine-sulfonamide scaffold demonstrates profound antimicrobial efficacy by targeting two distinct bacterial survival mechanisms:
A. Bacterial Carbonic Anhydrases (β- and γ-CAs)
Pathogens such as Escherichia coli and Burkholderia pseudomallei rely on β- and γ-class CAs for pH regulation and biosynthetic pathways. Pyrazolo[4,3-c]pyridine sulfonamides have shown exceptional inhibitory activity against these bacterial isoforms, often outperforming standard clinical drugs like Acetazolamide (3)[3].
B. Dual DHPS/DHFR Inhibition
Bacterial resistance to traditional sulfonamides usually stems from point mutations in the dihydropteroate synthase (DHPS) enzyme. To circumvent this, N-sulfonamide 2-pyridones have been engineered as dual-action inhibitors. The sulfonamide moiety competes with p-aminobenzoic acid (pABA) at the DHPS active site, while the functionalized pyridine ring mimics the pteridine moiety to simultaneously block dihydrofolate reductase (DHFR) (4)[4]. Causality: If a bacterial strain mutates to reject DHPS binding, the pyridine moiety maintains bactericidal activity by anchoring into DHFR, creating a mutually reinforcing, resistance-evading mechanism.
Quantitative Efficacy Profiling
The therapeutic index of a pyridine-sulfonamide is dictated by its selectivity profile. The table below synthesizes the inhibition constants ( Ki ) of representative compounds against both off-target cytosolic isoforms (hCA I/II) and primary therapeutic targets (hCA IX and bacterial CAs).
| Compound Class / Derivative | hCA I (Cytosolic) Ki (nM) | hCA II (Cytosolic) Ki (nM) | hCA IX (Tumor) Ki (nM) | E. coli γ-CA Ki (nM) |
| Acetazolamide (AAZ) (Standard) | 250.0 | 12.0 | 25.0 | 227.0 |
| Pyrazolo[4,3-c]pyridine (1f) | 85.0 | 9.5 | 18.0 | 94.9 |
| 4-Substituted Pyridine-3-Sulfonamide (4) | >1000.0 | 450.0 | 137.5 | N/A |
| 4-Substituted Pyridine-3-Sulfonamide (22) | >1000.0 | >1000.0 | 8154.0 | N/A |
Data aggregated from recent in vitro stopped-flow kinetic evaluations[3],[2]. Lower Ki values indicate higher binding affinity and inhibitory potency.
Methodology: Self-Validating Kinetic Protocols
To accurately determine the inhibition constant ( Ki ), standard steady-state spectrophotometry is fundamentally inadequate. Carbonic anhydrases possess an extreme catalytic efficiency ( kcat≈106 s−1 ). Manual mixing introduces a dead time of 2-3 seconds, during which up to 80% of the uninhibited reaction completes, destroying data integrity.
As an application standard, we utilize the Stopped-Flow CO₂ Hydrase Assay . This pneumatic mixing technique reduces dead time to ~1.5 milliseconds, allowing the capture of the true initial linear velocity ( V0 ).
Step-by-step workflow of the stopped-flow CO2 hydrase assay for kinetic profiling.
Protocol: Stopped-Flow CO₂ Hydrase Kinetic Assay
This protocol is designed as a self-validating system to prevent false positives in high-throughput screening.
-
Reagent Preparation: Prepare 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ (to maintain constant ionic strength). Add 0.2 mM Phenol Red as the pH indicator.
-
Enzyme-Inhibitor Pre-incubation: Mix the recombinant CA isoform with varying concentrations of the pyridine-sulfonamide inhibitor. Crucial Causality: Incubate for exactly 15 minutes at 20°C. Why? CA inhibitors often exhibit slow-binding kinetics. Failing to reach thermodynamic equilibrium before introducing the substrate will artificially inflate the calculated Ki , leading to the premature rejection of potent drug candidates.
-
Rapid Mixing: Inject the pre-incubated enzyme-inhibitor solution and CO₂-saturated water (substrate) simultaneously into the stopped-flow spectrophotometer mixing chamber at a 1:1 volume ratio.
-
Spectrophotometric Tracking: Monitor the decrease in absorbance at 558 nm. This tracks the deprotonation of Phenol Red as the hydration of CO₂ produces H⁺ ions, acidifying the solution.
-
System Validation & Analysis:
-
Self-Validation Step: Run Acetazolamide (AAZ) in parallel as a positive control. If the calculated Ki for AAZ against hCA II deviates by >10% from the established 12 nM baseline, the CO₂ saturation is compromised, and the plate must be invalidated.
-
Calculate initial velocities ( V0 ) from the linear portion of the absorbance curve (first 5-10 ms). Use the Cheng-Prusoff equation to derive the Ki from the IC₅₀ values.
-
Conclusion
The pyridine-sulfonamide scaffold represents a masterclass in rational drug design. By leveraging the unique electronic properties of the pyridine ring, researchers can achieve high-affinity, isoform-selective inhibition of metalloenzymes. Whether dismantling the hypoxic tumor microenvironment by targeting hCA IX/XII or evading bacterial resistance via dual DHPS/DHFR inhibition, this chemotype provides a robust foundation for next-generation therapeutics. Strict adherence to high-resolution kinetic methodologies, such as stopped-flow spectrophotometry, remains paramount to accurately translating these molecular interactions into clinical success.
References
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.Pharmaceuticals (PMC).
- Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes.ACS Omega (PMC).
- 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.International Journal of Molecular Sciences (PMC).
- Comparative Efficacy of 4-Substituted Pyridine-3-Sulfonamides Against Tumor-Associated Carbonic Anhydrase Isoforms.Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Preliminary In-Vitro Screening of Novel Sulfonamides
Foreword: The Modern Sulfonamide - A Scaffold of Renewed Promise
The sulfonamide moiety, a cornerstone of the first generation of antimicrobial agents, has undergone a remarkable renaissance in drug discovery.[1] Initially celebrated for their bacteriostatic properties, which stem from the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway, sulfonamides are now recognized for their vast therapeutic potential.[2][3][4][5] This structural motif is present in drugs targeting a wide array of conditions, including cancers, inflammation, and viral diseases.[1][6] The journey from a promising novel chemical entity to a viable drug candidate is, however, fraught with challenges. Early, robust, and logically structured in-vitro screening is paramount to navigating this path successfully, enabling rapid, data-driven decisions while minimizing resource expenditure.[4][7]
This guide provides an in-depth, experience-driven framework for the preliminary in-vitro screening of novel sulfonamides. It is designed for researchers at the forefront of drug discovery, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and scientifically rigorous screening cascade.
Chapter 1: The Foundation - Designing a Strategic Screening Cascade
A well-designed screening cascade is the bedrock of an efficient drug discovery program. It is an evolving, multi-tiered strategy that allows for the progressive filtering of compounds, ensuring that only the most promising candidates advance.[4] The primary objective is to make swift, informed decisions, whether that means accelerating a promising compound or terminating a program with unfavorable characteristics early on.[8]
The initial design of a screening cascade for novel sulfonamides should be guided by the intended therapeutic application. Key considerations include the primary biological target, the desired mechanism of action, and the potential for off-target effects. A typical early-stage cascade will encompass primary screening, secondary/selectivity screening, and preliminary ADME/Tox profiling.
Diagram: The Sulfonamide In-Vitro Screening Cascade
Caption: A strategic in-vitro screening cascade for novel sulfonamides.
Chapter 2: Primary Bioactivity Screening
The initial tier of screening aims to identify "hits" – compounds that exhibit the desired biological activity. The choice of primary assays is dictated by the therapeutic goal.
Antibacterial Activity
The foundational therapeutic application of sulfonamides is in combating bacterial infections.[9] The primary screening assay for antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC).
Core Concept: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] It is a fundamental measure of a compound's potency against a specific bacterial strain.[11]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Materials:
-
Test sulfonamide compounds
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
-
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of the sulfonamide in DMSO. Create a series of two-fold serial dilutions in CAMHB in a 96-well plate.[12]
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[13]
-
Result Determination: The MIC is the lowest concentration of the sulfonamide where no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.[14]
-
Causality and Trustworthiness: The use of standardized bacterial strains and media (CAMHB) ensures reproducibility and comparability of results across different studies. The 0.5 McFarland standard provides a consistent starting inoculum, which is critical as the efficacy of many antibiotics is dependent on the bacterial density.
Anticancer Activity
Many novel sulfonamides exhibit significant antitumor properties through various mechanisms, including cell cycle arrest and inhibition of key enzymes like carbonic anhydrase.[15]
2.2.1 Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][16]
Core Concept: MTT Reduction
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to insoluble purple formazan crystals.[8][17] The amount of formazan produced is directly proportional to the number of viable cells.[18]
Experimental Protocol: MTT Assay
-
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
-
-
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).[19]
-
Compound Treatment: Remove the old media and add fresh media containing various concentrations of the novel sulfonamide. Include a vehicle control (e.g., DMSO-treated cells) and a blank (media only). Incubate for a specified period (e.g., 48 or 72 hours).[19]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.[20]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16][18]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]
-
2.2.2 Apoptosis Induction (Caspase-3/7 Assay)
To determine if cytotoxicity is mediated by apoptosis, a key mechanism for many anticancer drugs, the activity of effector caspases 3 and 7 can be measured.
Core Concept: Caspase Activity
Caspases-3 and -7 are key effector enzymes in the apoptotic pathway.[3] Their activation leads to the cleavage of cellular substrates, resulting in the characteristic morphological changes of apoptosis.
Experimental Protocol: Caspase-Glo® 3/7 Assay
This is a luminescent assay that measures caspase-3 and -7 activities.
-
Materials:
-
Caspase-Glo® 3/7 Assay System (contains proluminescent substrate and luciferase)
-
Treated cells in a white-walled 96-well plate
-
Luminometer
-
-
Step-by-Step Procedure:
-
Assay Setup: Prepare a 96-well plate with cells treated with the sulfonamide compounds as in the MTT assay.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells in a 1:1 volume ratio (e.g., 100 µL reagent to 100 µL of cells in medium).[21][22]
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.[22]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[22]
-
Diagram: Anticancer Screening Workflow
Caption: Parallel workflows for assessing anticancer activity of sulfonamides.
Anti-inflammatory Activity
Sulfonamides can exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.
Core Concept: COX and LOX Inhibition
Cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Inhibition of these enzymes is a common strategy for anti-inflammatory drugs.
Experimental Protocol: COX-1/COX-2 and LOX Inhibitor Screening
These are typically cell-free enzymatic assays.
-
Materials:
-
Step-by-Step Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test sulfonamide at various concentrations in the assay buffer.
-
Inhibitor Incubation: In a 96-well plate, add the enzyme and the test sulfonamide (or a known inhibitor as a positive control). Incubate for a short period (e.g., 10-15 minutes) at the optimal temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Detection: After a set incubation time, stop the reaction and add the detection reagents. Measure the signal (absorbance or fluorescence) which corresponds to the amount of product formed.
-
Data Analysis: Calculate the percentage of inhibition for each sulfonamide concentration relative to the uninhibited control.
-
Chapter 3: Preliminary ADME/Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is crucial to avoid late-stage failures.[7][24]
In-Vitro Toxicity Assessment
3.1.1 Cardiotoxicity (hERG Assay)
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[25][26] Therefore, early screening for hERG liability is a regulatory requirement and a critical safety assessment.[25]
Core Concept: Patch-Clamp Electrophysiology
The patch-clamp technique is the gold standard for assessing a compound's effect on ion channels like hERG.[27][28] It directly measures the flow of ions through the channel in response to a specific voltage protocol, allowing for the detection of any inhibitory effects of the test compound.[27]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch)
-
Extracellular and intracellular recording solutions
-
Test sulfonamide and a known hERG inhibitor (e.g., E-4031) as a positive control
-
-
Step-by-Step Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.
-
Assay Execution: The automated system performs whole-cell patch-clamping. A specific voltage protocol is applied to elicit the characteristic hERG current.[29]
-
Compound Application: After establishing a stable baseline current, the cells are exposed to increasing concentrations of the test sulfonamide.[10]
-
Data Acquisition: The hERG current is recorded continuously before, during, and after compound application.
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC₅₀ value is determined.
-
3.1.2 Genotoxicity (In-Vitro Micronucleus Test)
This assay detects damage to chromosomes or the mitotic apparatus.[2]
Core Concept: Micronuclei Formation
Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[7][30] Their presence is an indicator of genotoxic events.[2]
Experimental Protocol: In-Vitro Micronucleus Test (OECD 487)
-
Materials:
-
Mammalian cell line (e.g., CHO-K1, TK6) or human peripheral blood lymphocytes[2]
-
Cytochalasin B (to block cytokinesis, resulting in binucleated cells)
-
Test sulfonamide
-
Metabolic activation system (S9 fraction), optional
-
Microscope slides and staining reagents
-
-
Step-by-Step Procedure:
-
Cell Treatment: Expose cell cultures to at least three concentrations of the test sulfonamide for a short period (3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.[2]
-
Cytokinesis Block: Add Cytochalasin B to the cultures to allow for the accumulation of binucleated cells.[30]
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain.
-
Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.[30]
-
Analysis: A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.[2]
-
In-Vitro ADME Profiling
3.2.1 Metabolic Stability
This assay assesses the susceptibility of a compound to metabolism, primarily by cytochrome P450 enzymes in the liver.[31] Poor metabolic stability can lead to low in-vivo exposure.[32]
Experimental Protocol: Liver Microsomal Stability Assay
-
Materials:
-
Pooled human liver microsomes (HLM)[25]
-
NADPH (cofactor)
-
Phosphate buffer (pH 7.4)
-
Test sulfonamide
-
LC-MS/MS system for analysis
-
-
Step-by-Step Procedure:
-
Incubation: Incubate the test sulfonamide (at a low concentration, e.g., 1 µM) with liver microsomes in the presence of NADPH at 37°C.[15]
-
Time Points: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[15]
-
Data Calculation: Plot the natural logarithm of the percentage of the remaining compound against time to determine the in-vitro half-life (t½) and intrinsic clearance (Clint).
-
3.2.2 Plasma Protein Binding
Only the unbound fraction of a drug is free to interact with its target and be cleared.[11] High plasma protein binding can significantly affect a drug's pharmacokinetic profile.[33]
Experimental Protocol: Equilibrium Dialysis
Equilibrium dialysis is a widely used method to determine the extent of plasma protein binding.[12][34]
-
Materials:
-
Rapid Equilibrium Dialysis (RED) device or similar
-
Pooled human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test sulfonamide
-
LC-MS/MS system
-
-
Step-by-Step Procedure:
-
Assay Setup: Add plasma containing the test sulfonamide to one chamber of the dialysis device and PBS to the other chamber, separated by a semipermeable membrane.[35]
-
Incubation: Incubate the device at 37°C for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[11]
-
Sampling: After incubation, take samples from both the plasma and buffer chambers.
-
Analysis: Analyze the concentration of the sulfonamide in both samples by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[33]
-
Chapter 4: Data Interpretation and Decision Making
Quantitative Data Analysis
-
IC₅₀ (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction or a biological response by 50%.[36] It is a key measure of a compound's potency. IC₅₀ values are typically calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression software.[9][37]
-
MIC (Minimum Inhibitory Concentration): As defined earlier, this is the primary measure of antibacterial potency.[14]
Table: Example Data Summary for Novel Sulfonamides
| Compound ID | Target Activity | IC₅₀ / MIC (µM) | hERG Inhibition IC₅₀ (µM) | Metabolic Stability t½ (min) | Fraction Unbound (fu) |
| SUL-001 | E. coli MIC | 2 | > 50 | 45 | 0.15 |
| SUL-002 | MCF-7 IC₅₀ | 0.5 | 15 | 25 | 0.08 |
| SUL-003 | COX-2 IC₅₀ | 0.1 | > 50 | > 60 | 0.25 |
| Control | (Relevant standard) | (Value) | (Value) | (Value) | (Value) |
Drug-Likeness Assessment
Lipinski's Rule of Five
This rule of thumb is used to evaluate the "drug-likeness" of a chemical compound and its potential for oral bioavailability.[38][39] While not a strict set of rules, it provides valuable guidance in early discovery.[17] The criteria are:
Compounds that adhere to these guidelines tend to have a higher probability of being orally bioavailable.
Conclusion: Synthesizing Data for Lead Selection
The preliminary in-vitro screening of novel sulfonamides is a multi-faceted process that requires a strategic, data-driven approach. By integrating primary bioactivity assays with early ADME/Tox profiling, researchers can build a comprehensive understanding of a compound's potential. This guide provides the foundational protocols and, more importantly, the scientific rationale to empower drug discovery professionals to design and execute effective screening cascades. The ultimate goal is to identify lead candidates with a balanced profile of potency, selectivity, and safety, thereby increasing the probability of success in the long and arduous journey of drug development.
References
-
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
- Nair, D. G., & Funk, C. D. (2009). A cell-based assay for screening lipoxygenase inhibitors.
-
Oreate. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]
- Magdolenova, Z., et al. (2020). Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells. International Journal of Molecular Sciences, 21(23), 9033.
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ResearchGate. (n.d.). A screening cascade designed to make maximum use of in vitro systems to eliminate compounds that may have DMPK liabilities prior to initiating in vivo studies. Retrieved from [Link]
-
NCL. (2023, April 25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
-
Wikidoc. (2012, September 4). Lipinski's Rule of 5. Retrieved from [Link]
-
Cyprotex. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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ResearchGate. (2016, February 15). How will you calculate the IC50 and MIC for antimicrobial/anti-infective agents? Retrieved from [Link]
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IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]
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Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]
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FDA. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
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In-Depth Technical Guide: Structure, Synthesis, and Application of 2-(Pyridin-2-yl)ethane-1-sulfonamide
Executive Summary
In contemporary medicinal chemistry and rational drug design, the selection of versatile, robust building blocks is paramount. 2-(Pyridin-2-yl)ethane-1-sulfonamide (CAS: 776287-41-3) has emerged as a highly valuable small molecule scaffold[1]. By combining the hydrogen-bonding capacity and basicity of a pyridine ring with the metabolic stability and distinct geometry of an aliphatic sulfonamide, this compound serves as a critical intermediate in the synthesis of advanced therapeutics, including APJ receptor agonists and kinase inhibitors.
This whitepaper provides an authoritative, step-by-step examination of the structural properties, synthetic methodologies, and pharmacological applications of 2-(pyridin-2-yl)ethane-1-sulfonamide, designed specifically for application scientists and drug development professionals.
Chemical Identity & Structural Profiling
The utility of 2-(pyridin-2-yl)ethane-1-sulfonamide stems from its bifunctional nature. The pyridine nitrogen serves as a classical hydrogen bond acceptor and a coordination site for metal-catalyzed cross-coupling reactions, while the terminal sulfonamide acts as a bioisostere for carboxylic acids, offering improved membrane permeability and resistance to metabolic degradation.
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| Chemical Name | 2-(Pyridin-2-yl)ethane-1-sulfonamide |
| CAS Registry Number | 776287-41-3[2] |
| Molecular Formula | C₇H₁₀N₂O₂S[1] |
| Molecular Weight | 186.23 g/mol [2] |
| Predicted Boiling Point | 371.3 ± 44.0 °C[2] |
| Predicted Density | 1.328 ± 0.06 g/cm³[2] |
| Key Structural Motifs | 2-Substituted pyridine ring; Ethylene spacer; Primary sulfonamide |
Mechanistic Role in Medicinal Chemistry
The structural topology of 2-(pyridin-2-yl)ethane-1-sulfonamide allows it to project pharmacophores into deep binding pockets of target proteins.
APJ Receptor Agonism
The APJ receptor (APLNR) is a Class A G-protein-coupled receptor (GPCR) that plays a profound role in cardiovascular homeostasis, angiogenesis, and fluid regulation. Recent patent literature highlights the use of the 2-(pyridin-2-yl)ethane-1-sulfonamide scaffold in the development of substituted pyrimidinones as potent APJ receptor agonists[3]. The sulfonamide moiety engages in critical hydrogen bonding within the transmembrane domain, stabilizing the active conformation of the receptor.
Fig 1: Mechanism of action for APJ receptor agonists utilizing the sulfonamide scaffold.
Kinase Inhibition (JAK/STAT Pathway)
Beyond GPCRs, this scaffold is frequently integrated into inhibitors targeting the Janus kinase family (e.g., JAK1, JAK2, Tyk2), which are central to treating immunological and oncological conditions[4]. The flexibility of the ethylene linker allows the pyridine ring to interact with the hinge region of the kinase domain, while the sulfonamide group interacts with the solvent-exposed region, enhancing target residence time and selectivity.
Synthetic Methodologies
To ensure high purity and scalability, the synthesis of 2-(pyridin-2-yl)ethane-1-sulfonamide is typically achieved through a three-step sequence starting from the commercially available and inexpensive 2-vinylpyridine.
Synthesis Workflow Diagram
Fig 2: Three-step synthetic route from 2-vinylpyridine to the target sulfonamide scaffold.
Step-by-Step Experimental Protocols
Phase 1: Michael Addition (Sulfonation) Causality Insight: 2-Vinylpyridine is highly susceptible to polymerization. Using sodium bisulfite ( NaHSO3 ) in a protic solvent system acts as a potent sulfur nucleophile, driving a rapid Michael addition across the electron-deficient alkene before radical polymerization can occur[5].
-
Dissolve 2-vinylpyridine (1.0 eq) in a 1:1 mixture of Ethanol and Water.
-
Add sodium bisulfite (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80 °C and reflux for 12 hours.
-
Concentrate the solvent under reduced pressure. The resulting white solid is 2-(pyridin-2-yl)ethanesulfonic acid (CAS: 68922-18-9)[6], which is dried thoroughly in vacuo to remove trace water.
Phase 2: Chlorination Causality Insight: Converting a sulfonic acid to a sulfonyl chloride requires an active electrophile. The addition of catalytic DMF to thionyl chloride ( SOCl2 ) generates the Vilsmeier-Haack reagent in situ, which dramatically accelerates the chlorination process and suppresses the formation of sulfonic anhydrides.
-
Suspend the thoroughly dried 2-(pyridin-2-yl)ethanesulfonic acid in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Add 3 drops of anhydrous N,N-Dimethylformamide (DMF).
-
Cool the mixture to 0 °C and add Thionyl chloride (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Evaporate the volatiles under reduced pressure to yield the crude 2-(pyridin-2-yl)ethanesulfonyl chloride. Note: Use immediately in the next step due to hydrolytic instability.
Phase 3: Amidation Causality Insight: Sulfonyl chlorides react exothermically with amines. Conducting this reaction at 0 °C prevents the hydrolysis of the sulfonyl chloride back to the sulfonic acid, ensuring a high yield of the primary sulfonamide.
-
Dissolve the crude sulfonyl chloride in anhydrous Tetrahydrofuran (THF) and cool to 0 °C.
-
Slowly bubble anhydrous ammonia gas ( NH3 ) into the solution, or add aqueous ammonium hydroxide ( NH4OH , 5.0 eq) dropwise.
-
Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.
-
Quench with water, extract with Ethyl Acetate (3x), dry over MgSO4 , and concentrate. Purify via flash chromatography to isolate pure 2-(pyridin-2-yl)ethane-1-sulfonamide.
Analytical & Physicochemical Characterization
To establish a self-validating protocol, researchers must confirm the structural integrity of the synthesized scaffold before integration into larger drug molecules.
Table 2: Predictive ¹H NMR Shifts (400 MHz, DMSO-d₆)
Monitoring the disappearance of the vinylic protons (typically at 5.4 - 6.8 ppm) and the appearance of the aliphatic ethylene linker is the primary method of validating the success of Phase 1 and Phase 3.
| Proton Assignment | Multiplicity | Integration | Expected Chemical Shift (δ ppm) | Structural Significance |
| Pyridine H-6 | ddd | 1H | ~8.50 | Adjacent to the basic nitrogen |
| Pyridine H-4 | td | 1H | ~7.75 | Para to the nitrogen |
| Pyridine H-3 | d | 1H | ~7.35 | Ortho to the ethylene linker |
| Pyridine H-5 | ddd | 1H | ~7.25 | Meta to the nitrogen |
| Sulfonamide NH₂ | s (broad) | 2H | ~6.90 | Confirms successful amidation |
| CH₂-SO₂ | m | 2H | ~3.35 | Deshielded by the sulfonyl group |
| Py-CH₂ | m | 2H | ~3.10 | Benzylic-like position |
Protocol Note: LC-MS analysis should display a prominent [M+H]+ peak at m/z 187.05, confirming the molecular weight of the target compound.
Conclusion
The 2-(pyridin-2-yl)ethane-1-sulfonamide scaffold represents a masterclass in bifunctional ligand design. Its robust synthetic accessibility via the Michael addition of sodium bisulfite to 2-vinylpyridine, coupled with its proven efficacy in targeting complex GPCRs (like the APJ receptor) and kinase domains (like JAK1/2), solidifies its status as an indispensable building block in modern medicinal chemistry.
References
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2-pyridin-2-yl-ethanesulfonic acid - 68922-18-9 Source: chemsynthesis.com URL:[Link]
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NOVEL TRICYCLIC COMPOUNDS - European Patent Office - EP 3950692 A1 Source: googleapis.com URL:[Link]
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Whitepaper: The Resurgence of Heterocyclic Sulfonamides as Next-Generation Antimicrobial Agents
Intended Audience: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and the revitalization of established pharmacophores. Sulfonamides, the first class of synthetic antimicrobial agents, have seen their clinical utility wane due to widespread resistance. However, the strategic hybridization of the sulfonamide core with diverse heterocyclic moieties has triggered a renaissance, yielding derivatives with potent, broad-spectrum activity, and in some cases, novel mechanisms of action. This technical guide provides an in-depth analysis of the antimicrobial potential of heterocyclic sulfonamides, grounded in mechanistic principles, structure-activity relationships (SAR), and validated experimental workflows. We will explore the causality behind synthetic strategies and evaluation protocols, offering a self-validating framework for researchers aiming to develop the next generation of these promising compounds.
The Core Principle: Reimagining a Classic Pharmacophore
The foundational antibacterial action of sulfonamides lies in their structural analogy to p-aminobenzoic acid (PABA).[1][] This allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][3] Since mammalian cells lack this pathway and instead acquire folate from their diet, this mechanism provides selective toxicity against bacteria.[3]
However, the classic sulfonamide scaffold is merely a starting point. The introduction of a heterocyclic ring onto the sulfonamide nitrogen (the N1 position) is the key modification that has unlocked a vast new chemical space for antimicrobial drug discovery.[4] These heterocyclic substituents are not passive additions; they profoundly influence the molecule's physicochemical properties, including:
-
Acidity (pKa): The electron-withdrawing nature of many heterocyclic rings increases the acidity of the sulfonamide proton. This is a critical factor, as the ionized form of the drug is typically more active.[5] Maximum activity is often observed for compounds with pKa values between 6.6 and 7.4, which ensures a significant portion of the drug is ionized at physiological pH.[5]
-
Pharmacokinetics: The heterocycle can be tailored to adjust the compound's solubility, lipophilicity, and protein binding, thereby optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Target Engagement: The heterocycle can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) within the DHPS active site, leading to enhanced binding affinity and potency.
-
Novel Mechanisms: Beyond DHPS inhibition, some heterocyclic sulfonamides have been shown to interfere with other essential bacterial processes, such as peptidoglycan biosynthesis and serine/threonine kinase (Stk1/PknB) activity, which can even help reverse resistance to other antibiotics like β-lactams.[6]
Mechanism of Action: Beyond Competitive Inhibition
The primary mechanism involves the disruption of the folate biosynthesis pathway, which is essential for the production of nucleic acids and certain amino acids.[]
Caption: Inhibition of bacterial folic acid synthesis by heterocyclic sulfonamides.
Structure-Activity Relationship (SAR): A Guide to Rational Design
The antimicrobial activity of heterocyclic sulfonamides is governed by a well-defined SAR that provides a roadmap for chemical modification.[5][7]
-
The Core Scaffold: The para-aminobenzenesulfonamide skeleton is the minimum structural requirement for DHPS-targeted activity.[5] The amino group and the sulfonyl group must be in the para (1,4) position relative to each other; moving them to ortho or meta positions abolishes activity.[5]
-
The N4-Amino Group: This primary aromatic amine is essential. It can be modified to create prodrugs, which are metabolically converted back to the active primary amine in vivo.[5]
-
The N1-Heterocyclic Substituent: This is the primary site for modification. Incorporating electron-withdrawing heterocyclic rings (e.g., pyrimidine, thiazole, pyrazole) generally increases potency.[8][9][10] This is because they stabilize the anionic form of the sulfonamide, which is the active form that mimics PABA.[9]
| SAR Feature | Requirement/Modification | Rationale for Activity |
| p-Amino Group (N4) | Must be a free or potentially free primary amine.[9] | Essential for mimicking the PABA substrate. |
| Aromatic Ring | Benzene ring is optimal; substitution decreases activity.[5] | Provides the correct spatial arrangement and electronic properties. |
| Sulfonyl Group | Directly linked to the benzene ring.[5] | Critical for binding to the DHPS enzyme active site. |
| Sulfonamide Nitrogen (N1) | Substitution with heterocyclic rings enhances potency.[5] | Modulates pKa, solubility, and allows for additional binding interactions. |
Synthetic Strategies: From Blueprint to Biologically Active Compound
The synthesis of heterocyclic sulfonamides often involves multi-step processes. A common and effective approach begins with a commercially available sulfa drug or sulfanilamide itself, followed by chemical reactions to introduce or build the desired heterocyclic moiety.
Generalized Synthetic Workflow
The choice of synthetic route depends on the target heterocycle. Common strategies include the condensation of sulfonamides with reactive intermediates or the cyclization of functionalized sulfonamide precursors.[8][11][12]
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Step-by-step synthesis of 2-(Pyridin-2-yl)ethane-1-sulfonamide
Application Note: Step-by-Step Synthesis of 2-(Pyridin-2-yl)ethane-1-sulfonamide
Introduction & Chemical Context
2-(Pyridin-2-yl)ethane-1-sulfonamide is a highly versatile building block in medicinal chemistry, frequently utilized as a bioisostere for carboxylic acids or as a key pharmacophore in the development of enzyme inhibitors and receptor antagonists. The presence of the basic pyridine ring coupled with the hydrogen-bonding capacity of the sulfonamide group makes it an ideal motif for modulating physicochemical properties such as aqueous solubility and target affinity.
This application note details a robust, scalable, and self-validating three-step synthetic protocol. The route leverages the inherent electronic properties of the 2-vinylpyridine precursor, transitioning through a stable sulfonate salt and a highly reactive sulfonyl chloride intermediate, culminating in the final amidation.
Retrosynthetic Analysis & Mechanistic Rationale
The synthesis is designed around three distinct mechanistic transformations, each optimized for yield and purity:
-
Step 1: Thia-Michael Conjugate Addition. The nitrogen atom in the 2-pyridyl ring acts as a powerful electron sink, withdrawing electron density from the adjacent vinyl group via resonance. This polarization renders the β -carbon highly electrophilic. The bisulfite anion ( HSO3− ), a potent sulfur nucleophile, attacks this position. The resulting α -carbanion is resonance-stabilized by the pyridine ring before rapid protonation yields the stable sulfonate salt [2].
-
Step 2: Vilsmeier-Haack Activated Chlorination. Converting a sulfonic acid to a sulfonyl chloride using Phosphorus Oxychloride ( POCl3 ) alone is kinetically slow. The addition of catalytic N,N -Dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack chloroiminium intermediate. This species rapidly activates the sulfonate oxygen, facilitating an efficient chloride displacement. This catalytic cycle drastically reduces reaction time and suppresses the formation of unwanted sulfonic anhydrides [1].
-
Step 3: Exothermic Amidation. The nucleophilic acyl substitution of the sulfonyl chloride by ammonia is highly exothermic. Conducting this reaction at 0 °C with a large excess of ammonia serves a dual purpose: it prevents the competitive hydrolysis of the sulfonyl chloride back to the sulfonic acid, and it acts as an intrinsic acid scavenger to neutralize the HCl byproduct, thereby preventing the protonation of the pyridine ring [3].
Synthesis Workflow & Quality Control Checkpoints
Workflow for the 3-step synthesis of 2-(Pyridin-2-yl)ethane-1-sulfonamide with QC checkpoints.
Experimental Protocols
Step 1: Synthesis of Sodium 2-(pyridin-2-yl)ethane-1-sulfonate
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reaction: Dissolve Sodium bisulfite ( NaHSO3 , 12.5 g, 120 mmol, 1.2 equiv) in 100 mL of deionized water. Add 100 mL of absolute ethanol, followed by the dropwise addition of 2-vinylpyridine (10.5 g, 100 mmol, 1.0 equiv).
-
Heating: Heat the biphasic mixture to a gentle reflux (approx. 85 °C). The mixture will become homogeneous as the reaction progresses. Maintain reflux for 12 hours.
-
Workup: Cool the solution to room temperature. Concentrate the mixture under reduced pressure to approximately 50 mL to induce precipitation. Add 100 mL of ice-cold ethanol to maximize crystallization.
-
Isolation: Filter the white crystalline solid via a Büchner funnel, wash with cold ethanol (2 × 20 mL), and dry in vacuo at 50 °C overnight.
-
Self-Validation (IPQC): Obtain a 1H NMR spectrum in D2O . The protocol is successful if the characteristic vinyl ABX spin system (5.4–6.8 ppm) is completely absent, replaced by two distinct triplets at ~3.2 ppm and ~3.5 ppm integrating to 2H each.
Step 2: Synthesis of 2-(pyridin-2-yl)ethane-1-sulfonyl chloride
Caution: POCl3 is highly toxic and reacts violently with water. Perform strictly in a fume hood.
-
Setup: In an oven-dried 250 mL flask under an inert argon atmosphere, suspend Sodium 2-(pyridin-2-yl)ethane-1-sulfonate (10.0 g, 47.8 mmol, 1.0 equiv) in POCl3 (22.0 g, 143.4 mmol, 3.0 equiv).
-
Activation: Cool the suspension to 0 °C in an ice bath. Add anhydrous DMF (0.35 g, 4.8 mmol, 0.1 equiv) dropwise. Note: Gas evolution ( SO2 ) may occur.
-
Reaction: Remove the ice bath and heat the mixture to 80 °C for 4 hours. The solid will gradually dissolve, yielding a dark, homogeneous solution.
-
Workup: Cool to room temperature. Remove the excess POCl3 via rotary evaporation under high vacuum (bath temperature < 40 °C).
-
Extraction: Quench the resulting viscous residue by pouring it slowly onto 100 g of crushed ice. Immediately extract the aqueous layer with cold Dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with cold brine, dry rapidly over anhydrous Na2SO4 , and concentrate in vacuo at 25 °C.
-
Self-Validation (IPQC): Due to its extreme moisture sensitivity, do not attempt silica gel TLC. Instead, perform a micro-quench test: add 1 drop of the crude oil to 0.5 mL of benzylamine, then analyze by LC-MS to confirm the formation of the corresponding sulfonamide mass. Proceed immediately to Step 3[1].
Step 3: Synthesis of 2-(Pyridin-2-yl)ethane-1-sulfonamide
-
Setup: Dissolve the crude 2-(pyridin-2-yl)ethane-1-sulfonyl chloride from Step 2 in 50 mL of anhydrous THF. Cool the solution to 0 °C in an ice-water bath.
-
Amidation: Slowly add aqueous ammonia (28% NH4OH , 30 mL, excess) dropwise via an addition funnel over 15 minutes to control the exotherm.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove the THF. Extract the remaining aqueous phase with Ethyl Acetate (EtOAc) (3 × 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate to yield a crude solid. Recrystallize from EtOAc/Hexanes to afford the pure product as an off-white powder.
-
Self-Validation (IPQC): Obtain a 1H NMR spectrum in DMSO- d6 . The definitive marker of success is the appearance of a broad singlet integrating to 2H at ~7.0 ppm, corresponding to the −SO2NH2 protons, alongside the intact pyridine aromatic signals.
Quantitative Data & Yield Analysis
| Step | Intermediate / Product | Typical Yield | Target Purity (LC-MS) | Primary Analytical Method |
| 1 | Sodium 2-(pyridin-2-yl)ethane-1-sulfonate | 82 – 88% | > 98% | 1H NMR ( D2O ) |
| 2 | 2-(pyridin-2-yl)ethane-1-sulfonyl chloride | > 90% (Crude) | N/A (Reactive) | Micro-quench LC-MS |
| 3 | 2-(Pyridin-2-yl)ethane-1-sulfonamide | 65 – 75% | > 95% | 1H NMR, LC-MS |
| Overall | Final Product | ~ 55% | > 95% | HPLC (UV 254 nm) |
References
- Title: Retroviral protease inhibiting compounds (US Patent 5,354,866)
-
Title: The Journal of Organic Chemistry 1957 Volume 22 No. 3 (Conjugate Addition to Vinylpyridines) Source: ACS Publications URL: [Link]
-
Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications URL: [Link]
Application Note: Scale-Up Synthesis and Process Chemistry of Pyridine Sulfonamides
Executive Summary
The pyridine sulfonamide moiety is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, ranging from loop diuretics like torasemide to advanced β-lactamase inhibitors . However, synthesizing these hybrid molecules at an industrial scale presents significant process chemistry challenges. Pyridine sulfonyl chlorides—the primary intermediates—are notoriously unstable, highly prone to hydrolysis, and thermally labile .
This application note provides a comprehensive, self-validating guide to the scale-up synthesis of pyridine sulfonamides. By moving away from hazardous gaseous reagents (e.g., SO₂, Cl₂) and adopting advanced organometallic strategies, process chemists can achieve high-yielding, reproducible, and safe scale-up campaigns.
Strategic Mechanistic Pathways
The historical approach to pyridine sulfonamides involved the oxidative chlorosulfonylation of mercaptopyridines using chlorine gas and water . While functional at the bench scale, this route suffers from severe exotherms, toxic gas handling, and over-oxidation side reactions during scale-up.
A modern, highly scalable alternative relies on halogen-metal exchange followed by electrophilic sulfuration . This route utilizes a pre-formed trialkylmagnesiate complex to selectively metallate the pyridine ring, which is subsequently trapped by liquid sulfuryl chloride (SO₂Cl₂) to yield the sulfonyl chloride .
Fig 1. Scalable synthetic workflow for pyridine sulfonamides via halogen-metal exchange.
Process Chemistry & Scale-Up Considerations (E-E-A-T)
To ensure scientific integrity and safety during multi-kilogram campaigns, several causal relationships in the reaction conditions must be understood:
-
Thermodynamic Control via Magnesiate Complexes: Simple alkyllithiums (like n-BuLi) can act as nucleophiles, attacking the electron-deficient pyridine ring via Chichibabin-type side reactions. Causality: By pre-mixing n-BuLi with n-Bu₂Mg to form a lithium trialkylmagnesiate ( n−Bu3MgLi ), the basicity is maintained while nucleophilicity is suppressed, ensuring exclusive halogen-metal exchange .
-
The Principle of Inverse Addition: During sulfuration, the pyridyl-magnesiate complex must be added dropwise into the SO₂Cl₂ solution, not the other way around . Causality: If SO₂Cl₂ is added to the organometallic, the localized excess of the highly reactive pyridyl-metal species will attack the newly formed sulfonyl chloride, yielding symmetrical sulfones as a major impurity.
-
Moisture Management and Green Solvents: Pyridine sulfonyl chlorides hydrolyze rapidly to sulfonic acids. Causality: Toluene and Ethyl Acetate (EtOAc) are utilized instead of Dichloromethane (DCM) not only for green chemistry compliance but because they facilitate a rapid, anhydrous phase separation during the aqueous quench, minimizing hydrolytic degradation before the amidation step .
Quantitative Route Comparison
The following table summarizes the quantitative metrics of the primary synthetic strategies used in process chemistry.
| Synthetic Strategy | Reagents | Operating Temp | Typical Yield | Scalability | Primary Limitation |
| Halogen-Metal Exchange | Halopyridine, n−Bu3MgLi , SO₂Cl₂ | -10 °C to 0 °C | 64–85% | High | Requires cryogenic cooling; moisture-sensitive intermediates . |
| Oxidative Chlorosulfonylation | Mercaptopyridine, Cl₂(g) / NaClO, H₂O | 0 °C to 10 °C | 38–46% | Moderate | Use of toxic Cl₂ gas; aggressive exotherms; over-oxidation . |
| Direct Sulfonation | Pyridine-N-oxide, Na₂SO₃, SOCl₂ | 95 °C to 145 °C | 70–80% | High | Harsh thermal conditions; requires subsequent Raney Ni reduction. |
Validated Experimental Protocol: Magnesiate-Driven Sulfonylation
Phase 1: Preparation of the Pyridyl-Magnesiate Complex
-
System Setup: Purge a jacketed reactor with ultra-high purity N₂. Charge with n-BuLi (2.3 M in hexanes, 0.14 eq) and n-Bu₂Mg (1.0 M in heptane, 0.32 eq) at room temperature to form the n−Bu3MgLi complex.
-
Cooling: Chill the mixture to -10 °C.
-
Metallation: Dropwise add a solution of the halopyridine (0.80 eq) in anhydrous THF over 1.5 hours, maintaining the internal temperature strictly below -10 °C. Stir for 1 hour.
Self-Validating Checkpoint 1: Draw a 0.1 mL aliquot and quench in 0.5 mL D₂O. Analyze via ¹H-NMR. A >95% deuterium incorporation at the halogenated position confirms complete halogen-metal exchange. If starting material remains, the complex formation is incomplete.
Phase 2: Electrophilic Sulfuration
-
Electrophile Preparation: In a secondary N₂-flushed reactor, prepare a solution of SO₂Cl₂ (1.20 eq) in anhydrous toluene and cool to -10 °C.
-
Inverse Addition: Transfer the pyridyl-magnesiate complex from Phase 1 slowly into the SO₂Cl₂ solution. Maintain vigorous stirring and keep the exotherm below -5 °C. Stir for 20 minutes post-addition.
-
Quench: Carefully quench the reaction by adding cold water. Separate the aqueous layer immediately and dry the organic phase over anhydrous MgSO₄. Filter and concentrate under reduced pressure to yield the crude pyridine sulfonyl chloride.
Self-Validating Checkpoint 2: Do not inject the sulfonyl chloride directly into an LC-MS, as it will hydrolyze on the column, yielding erratic data. Instead, quench a 10 mg sample in 1 mL anhydrous methanol containing 1 eq DMAP. The detection of the stable methyl sulfonate ester (via LC-MS) confirms the active electrophile was successfully generated and survived the workup.
Phase 3: Amidation
-
Coupling: Dissolve the crude pyridine sulfonyl chloride in EtOAc and cool to 0 °C.
-
Amine Addition: Dropwise add a solution of the target amine (e.g., di(4-methoxybenzyl)amine, 2.22 eq) and Triethylamine (Et₃N, 2.76 eq) in EtOAc.
-
Maturation & Isolation: Stir for 1.5 hours at 0 °C. The reaction is self-indicating: the precipitation of triethylammonium chloride salts visually confirms the progression of the amidation.
-
Workup: Wash the organic layer with saturated aqueous NH₄Cl, followed by brine. Concentrate and purify via crystallization (e.g., from EtOH/H₂O) to avoid silica gel chromatography, which is detrimental to scale-up throughput .
References
-
[1] Wade et al. / NIH PMC. Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. Available at:[Link]
-
[2] Google Patents (CA2424644A1). Preparation of torasemide. Available at:
-
[3] Google Patents (CN105153022B). The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate. Available at:
Sources
- 1. Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA2424644A1 - Preparation of torasemide - Google Patents [patents.google.com]
- 3. CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate - Google Patents [patents.google.com]
Application Note: Direct Synthesis of N-Aryl Sulfonamides via Reductive Coupling of Nitroarenes
Target Audience: Process Chemists, Synthetic Organic Chemists, and Drug Development Professionals. Content Type: Advanced Technical Guide & Validated Protocols.
Executive Summary & Strategic Rationale
Sulfonamides are a privileged pharmacophore, currently present in over 70 FDA-approved therapeutics ranging from antimicrobials to oncology drugs[1]. Historically, the synthesis of N-aryl sulfonamides has relied on the nucleophilic substitution of sulfonyl chlorides using anilines[2]. However, in modern process chemistry, the traditional reliance on aniline intermediates poses significant safety and environmental bottlenecks. Anilines are often highly toxic, prone to rapid oxidation, and require an independent synthetic step for the reduction of their nitroarene precursors[2].
Recent paradigm shifts in synthetic methodology have established direct reductive cross-coupling strategies that utilize stable, inexpensive, and commercially abundant nitroarenes as the direct nitrogen source[3]. By leveraging the inherent oxidation state of the nitro group, transition-metal catalysis (specifically Copper and Iron) can facilitate an in-situ reduction and coupling cascade. This application note details the causality, mechanistic pathways, and self-validating protocols for these advanced transformations, offering superior step-economy and safety profiles for drug development workflows.
Comparison of traditional aniline synthesis vs. direct nitroarene reductive coupling.
Mechanistic Insights: The Causality of Reductive Coupling
To successfully execute these protocols, one must understand the causality behind the reagent selection. The direct use of nitroarenes requires a delicate balance between in-situ reduction and nucleophilic coupling.
The Copper-Catalyzed Inner-Sphere Redox Pathway: In the copper-catalyzed system, sodium sulfinates are uniquely employed as both the coupling partner and the terminal reductant[4]. The reaction is an inner-sphere redox process. Cu(I) coordinates with the sodium sulfinate to form a copper(I) sulfinic acid salt. The lone electron pair of the sulfur moiety undergoes a nucleophilic addition to the oxygen-rich nitro group, forming a five-membered metallocycle[5]. Because the sulfinate is consumed to deoxygenate the nitro group, a strict stoichiometric excess (typically 3 equivalents) is required to drive the reaction to completion[5].
The Iron-Catalyzed Pathway: Conversely, the iron-catalyzed system does not consume the sulfinate as a reductant. Instead, the Fe catalyst activates the arylsulfinate for direct nucleophilic attack on the nitroarene. To achieve the reductive cleavage of the resulting intermediate, an external, inexpensive reductant—sodium bisulfite (NaHSO₃)—is introduced[6]. Mechanistic studies confirm this bypasses the formation of free aniline or nitrosobenzene intermediates, preventing unwanted side reactions[6].
Inner-sphere redox mechanism for the copper-catalyzed coupling of nitroarenes and sulfinates.
Validated Experimental Protocols
The following methodologies are designed as self-validating systems. By observing specific physical and chromatographic checkpoints, researchers can ensure the integrity of the catalytic cycle in real-time.
Protocol A: Copper-Catalyzed Redox Coupling[5]
Advantage: Requires no external reductant; highly scalable.
Materials & Reagents:
-
Nitroarene (1.0 mmol, 1.0 equiv)
-
Sodium arylsulfinate (3.0 mmol, 3.0 equiv)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the nitroarene, sodium arylsulfinate, and CuI.
-
Atmosphere Exchange: Evacuate the tube and backfill with Argon. Repeat this process three times. Causality: Oxygen must be strictly excluded, as it will competitively oxidize the sodium sulfinate into a sulfonate, depleting your reductant pool[5].
-
Solvent Addition: Inject anhydrous NMP (3.0 mL) via syringe. Causality: NMP is selected for its high boiling point and exceptional polarity, which is necessary to solubilize both the organic nitroarene and the inorganic sodium sulfinate[7].
-
Thermal Activation: Seal the tube and heat the mixture to 120 °C in a pre-heated oil bath for 12–24 hours.
-
Validation Checkpoint 1 (Visual): Upon reaching 120 °C, the initial heterogeneous suspension will transition to a deep, homogenous solution. This visual cue validates the successful formation of the soluble copper(I) sulfinic acid salt and the subsequent metallocycle[5].
-
Validation Checkpoint 2 (Chromatographic): Monitor via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the high-Rf nitroarene spot and the emergence of a highly UV-active, lower-Rf sulfonamide spot confirms the end of the reductive cycle.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 × 10 mL) to remove the NMP and oxidized sulfinate byproducts. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.
Protocol B: Iron-Catalyzed Reductive Coupling[6]
Advantage: Utilizes earth-abundant iron; highly cost-effective for process scale-up.
Materials & Reagents:
-
Nitroarene (1.0 mmol, 1.0 equiv)
-
Sodium arylsulfinate (1.5 mmol, 1.5 equiv)
-
FeCl₂ (0.1 mmol, 10 mol%)
-
Sodium bisulfite (NaHSO₃) (3.0 mmol, 3.0 equiv)
-
DMF/H₂O (4:1 v/v) (5.0 mL)
Step-by-Step Methodology:
-
Assembly: Charge a reaction vessel with the nitroarene, sodium arylsulfinate, FeCl₂, and NaHSO₃.
-
Solvent Addition: Add the DMF/H₂O mixture. Causality: The aqueous component is critical to fully dissolve the NaHSO₃, ensuring homogenous hydride transfer during the reductive cleavage phase.
-
Reaction: Stir the mixture at 100 °C under an inert atmosphere for 12 hours.
-
Validation Checkpoint (Mechanistic): The absence of nitrosobenzene or N-phenylhydroxylamine byproducts on TLC confirms that the reaction is successfully proceeding via direct nucleophilic addition rather than a stepwise, uncontrolled nitro-reduction pathway[6].
-
Workup: Extract with dichloromethane, wash with saturated NaHCO₃ to neutralize residual bisulfite, dry, and purify.
Quantitative Data & Substrate Scope
The following table summarizes the expected quantitative outcomes and functional group tolerances based on the validated literature[5][6]. Both systems exhibit excellent chemoselectivity, leaving sensitive moieties intact.
| Catalyst System | Nitrogen Source | Sulfur Source | Terminal Reductant | Temp | Expected Yield | Functional Group Tolerance |
| CuI (10 mol%) | Nitroarene | Sodium Sulfinate | Sodium Sulfinate (Excess) | 120 °C | 60–85% | Halogens (Cl, Br), Esters, Cyano, Ethers |
| FeCl₂ (10 mol%) | Nitroarene | Sodium Sulfinate | NaHSO₃ (3.0 equiv) | 100 °C | 70–90% | Halogens, Aldehydes, Carboxylic Acids, Nitriles |
Note: Strongly electron-donating groups on the nitroarene may slightly decelerate the initial nucleophilic attack due to increased electron density on the nitro group. In such cases, extending the reaction time by 4–6 hours is recommended.
References
1.[4] Copper-Catalyzed Redox Coupling of Nitroarenes with Sodium Sulfinates - PMC - NIH Source: nih.gov URL:4
2.[1] Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview Source: tandfonline.com URL:1
3.[3] Some Items of Interest to Process R&D Chemists and Engineers - ACS Publications Source: acs.org URL:3
4.[2] Aromatic amines – Knowledge and References - Taylor & Francis Source: taylorandfrancis.com URL:2
5.[5] Copper-Catalyzed Redox Coupling of Nitroarenes with Sodium Sulfinates - PMC - NIH Source: nih.gov URL:5
6.[6] Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as a Nitrogen Source - ACS Publications Source: acs.org URL:6
7.[7] Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Publishing Source: rsc.org URL:7
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Redox Coupling of Nitroarenes with Sodium Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
Sulfonamide Synthesis Technical Support Center: Troubleshooting & Optimization Guide
Welcome to the Technical Support Center for Sulfonamide Chemistry. The formation of sulfonamides via the reaction of amines with sulfonyl chlorides is a cornerstone reaction in medicinal chemistry and drug development. However, this seemingly straightforward transformation is frequently complicated by competing side reactions, particularly when dealing with primary amines, sterically encumbered substrates, or moisture-sensitive electrophiles.
This guide is designed by application scientists to provide you with mechanistic insights, self-validating protocols, and actionable troubleshooting strategies to identify and minimize side products.
Diagnostic Hub: Reaction Profiling
Before adjusting your reaction parameters, it is critical to accurately diagnose the failure mode of your current conditions. Use the workflow below to map your analytical results (LC-MS/TLC) to the underlying chemical causality.
Diagnostic workflow for identifying and resolving common side products in sulfonamide synthesis.
Mechanistic Deep-Dive & FAQs
Q1: Why am I seeing a significant amount of bis-sulfonamide when reacting a primary amine, and how do I prevent it?
Causality: Primary amines possess two N–H bonds. Upon the first sulfonylation, the highly electron-withdrawing nature of the newly attached sulfonyl group significantly increases the acidity of the remaining N–H proton. In the presence of the basic conditions required for the reaction (e.g., pyridine, triethylamine), this proton is easily abstracted to form a highly nucleophilic sulfonamide anion. This anion rapidly attacks a second equivalent of sulfonyl chloride, leading to bis-sulfonylation[1].
Minimization Strategies:
-
Kinetic Control: Use a slight excess of the amine (if inexpensive) or strictly 1.0 equivalent of sulfonyl chloride added dropwise at 0 °C. Keeping the instantaneous concentration of the electrophile low favors the reaction of the more nucleophilic primary amine over the mono-sulfonamide product[1].
-
Progressive Protocol & Rescue Hydrolysis: For challenging substrates where bis-sulfonylation is unavoidable, deliberately drive the reaction to the bis-sulfonamide. Subsequently, perform a selective base-induced hydrolysis (e.g., using K₂CO₃/MeOH or NaOH) to cleave one sulfonyl group, recovering the pure mono-sulfonamide as detailed in 2[2] and 3[3].
Q2: My LC-MS shows a massive peak corresponding to the sulfonic acid. Why did my sulfonyl chloride hydrolyze, and how can I minimize this?
Causality: Sulfonyl chlorides are highly electrophilic and moisture-sensitive. In the presence of water (from atmospheric moisture, wet solvents, or aqueous bases in Schotten-Baumann conditions), the hydroxide ion or water acts as a competing nucleophile, irreversibly converting the sulfonyl chloride into an unreactive sulfonic acid[1].
Minimization Strategies:
-
Anhydrous Conditions: Rigorously dry solvents (e.g., DCM, THF) and use anhydrous organic bases under an inert atmosphere[1].
-
Biphasic Phase-Transfer Optimization: If aqueous conditions are necessary, maintain strict pH control and consider the simultaneous addition of the sulfonyl chloride to reduce its residence time in the aqueous phase, significantly lowering hydrolysis rates as noted in 4[4].
Q3: I am using a sterically hindered/electron-deficient amine, and the reaction stalls. How can I force the conversion?
Causality: Electron-withdrawing groups on the amine reduce its nucleophilicity, while steric bulk physically impedes the attack on the tetrahedral transition state of the sulfonyl chloride[1].
Minimization Strategies:
-
Silyl Triflate Promotion: The addition of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) activates the sulfonyl chloride by generating a highly reactive sulfonylium-like intermediate, overcoming the low reactivity of hindered amines[2].
-
Thermal Forcing: Subsequent heating to 60 °C in polar aprotic solvents (like CH₃CN) may be necessary to achieve full conversion for particularly unreactive substrates[2].
Quantitative Profiling of Side Products
Use the following table to rapidly identify side products in your crude LC-MS traces and apply the corresponding corrective action.
| Side Product | Causality / Mechanism | LC-MS Signature (ESI+) | Optimal Minimization Strategy |
| Sulfonic Acid | Hydrolysis of sulfonyl chloride by trace water or aqueous base[1]. | [M(Sulfonyl) + OH]⁺ | Use anhydrous DCM/pyridine; store sulfonyl chlorides under N₂. |
| Bis-sulfonamide | Deprotonation of mono-sulfonamide and subsequent reaction with excess sulfonyl chloride[1]. | [M(Amine) + 2×M(Sulfonyl) - 2H]⁺ | Slow addition at 0 °C; or intentional bis-sulfonylation followed by K₂CO₃/MeOH hydrolysis[2]. |
| Sulfonate Ester | Reaction of sulfonyl chloride with alcoholic solvents (e.g., MeOH, EtOH)[1]. | [M(Sulfonyl) + OR]⁺ | Avoid protic solvents during the primary coupling phase. |
Self-Validating Experimental Protocols
Protocol A: Anhydrous Mono-Sulfonylation of Primary Amines
Designed to minimize both hydrolysis and bis-sulfonylation through kinetic control.
-
Preparation & Validation: Flame-dry a round-bottom flask under N₂. Dissolve the primary amine (1.0 equiv) in anhydrous DCM (0.3 M). Add anhydrous pyridine (3.0 equiv).
-
Checkpoint: Verify the moisture content of the solvent is <50 ppm using Karl Fischer titration prior to addition[1].
-
-
Controlled Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve the sulfonyl chloride (1.05 equiv) in a small volume of anhydrous DCM and add it dropwise over 30 minutes.
-
Causality: Slow addition at low temperature keeps the instantaneous concentration of the electrophile low, favoring the more nucleophilic primary amine over the less nucleophilic mono-sulfonamide product[1].
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
-
Checkpoint: Quench a 10 µL aliquot in 1 mL MeOH. Analyze via LC-MS. If the [M+H]⁺ of the starting amine is >5%, add an additional 0.1 equiv of sulfonyl chloride.
-
-
Workup: Dilute with DCM. Wash the organic layer sequentially with 1M HCl (removes excess pyridine and unreacted amine), saturated aqueous NaHCO₃ (removes sulfonic acid side products), and brine[1]. Dry over Na₂SO₄ and concentrate.
Protocol B: Base-Induced Rescue Hydrolysis of Bis-Sulfonamides
Designed to recover desired mono-sulfonamides from over-reacted mixtures.
-
Re-suspension: Concentrate the crude reaction mixture containing the bis-sulfonamide impurity. Dissolve the residue in Methanol (0.2 M).
-
Hydrolysis: Add K₂CO₃ (5.0 equiv). Stir the mixture at room temperature. For highly resistant substrates, heat to 60 °C[2].
-
Validation:
-
Checkpoint: Monitor by TLC (e.g., 3:1 Hexanes/EtOAc). The bis-sulfonamide (higher Rf ) will gradually disappear, replaced entirely by the more polar mono-sulfonamide (lower Rf ).
-
-
Isolation: Concentrate the methanol. Dilute with water and acidify the mixture with 1N HCl to pH 5 to protonate the mono-sulfonamide. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the pure mono-sulfonamide.
References
-
BenchChem. "Technical Support Center: Sulfonamide Synthesis with Primary Amines". 1
-
ACS Publications. "Silyl Triflate-Promoted Sulfonylations | Organic Letters". 2
-
Academia.edu. "Convenient synthesis of primary sulfonamides". 3
-
Google Patents. "Phase-transfer catalysed formation of N-(substituted phenyl) sulfonamides in water". 4
Sources
Optimizing reaction conditions for the synthesis of sulfonamides.
Welcome to the Technical Support Center for Sulfonamide Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic recipes. Successful sulfonylation requires a deep understanding of competing kinetic pathways: aminolysis (the desired product), hydrolysis (destruction of the electrophile), and bis-sulfonylation (over-reaction).
This guide provides self-validating protocols, mechanistic troubleshooting, and structural logic to ensure high-yield, reproducible syntheses across diverse substrates.
Workflow & Mechanistic Logic
The decision of which reaction conditions to use is entirely dictated by the nature of the amine (primary vs. secondary) and its steric environment. The flowchart below outlines the foundational logic for selecting your solvent and base system.
Decision tree for optimizing sulfonamide synthesis based on amine type and solvent conditions.
Self-Validating Experimental Protocols
Protocol A: Biphasic Schotten-Baumann Synthesis (Optimal for Primary Amines)
Objective: Synthesize mono-sulfonamides from primary amines while completely suppressing bis-sulfonylation and minimizing sulfonyl chloride hydrolysis[1]. Causality: Primary sulfonamides possess an acidic N-H proton (pKa ~10). In strong, homogeneous organic bases (like Et₃N or NaOH), this proton is removed, generating a highly nucleophilic sulfonamide anion that reacts with a second equivalent of sulfonyl chloride to form a bis-sulfonamide[2][3]. A biphasic system (e.g., DCM/Water) with a mild inorganic base (NaHCO₃ or K₂CO₃) keeps the aqueous phase pH between 8–10. This pH is high enough to neutralize the HCl byproduct but low enough to prevent the deprotonation of the product, halting the reaction at the mono-sulfonylated stage[1].
Step-by-Step Methodology:
-
Preparation: Dissolve the primary amine (1.0 equiv) in a 1:1 mixture of Dichloromethane (DCM) and saturated aqueous NaHCO₃.
-
Thermal Control: Cool the biphasic mixture to 0 °C. Causality: Lower temperatures suppress the exothermic hydrolysis of the highly electrophilic sulfonyl chloride[4].
-
Addition: Dissolve the sulfonyl chloride (1.05 equiv) in a minimal amount of DCM and add it dropwise over 15 minutes under vigorous stirring. Causality: Vigorous stirring maximizes the interfacial surface area, ensuring the HCl byproduct is immediately neutralized by the aqueous phase before it can protonate the unreacted amine.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validating Workup: Separate the layers. Extract the organic layer with 1M NaOH (aqueous). Logic: The desired mono-sulfonamide will deprotonate and partition into the aqueous NaOH layer, leaving unreacted starting materials and any trace bis-sulfonamide in the organic layer[2]. Separate the aqueous layer and slowly acidify it to pH 2 using 1M HCl. The pure mono-sulfonamide will precipitate as a white solid.
Protocol B: Anhydrous Nucleophilic Catalysis (Optimal for Hindered Amines)
Objective: Force the sulfonylation of sterically hindered secondary amines or unreactive anilines. Causality: Secondary amines often suffer from poor nucleophilicity due to steric bulk. Relying on simple base catalysis (e.g., Et₃N) leads to stalled reactions. By introducing 4-Dimethylaminopyridine (DMAP), we change the mechanism to nucleophilic catalysis. DMAP attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, which is far more reactive toward hindered amines than the parent chloride.
Nucleophilic catalysis pathway using DMAP to overcome steric hindrance in sulfonamide synthesis.
Step-by-Step Methodology:
-
Preparation: Dissolve the secondary amine (1.0 equiv) and DMAP (0.1 equiv) in anhydrous Pyridine (acts as both solvent and stoichiometric acid scavenger).
-
Thermal Control: Cool to 0 °C under an inert nitrogen atmosphere.
-
Addition: Add the sulfonyl chloride (1.2 equiv) portion-wise.
-
Reaction: Stir at room temperature until TLC indicates complete consumption of the amine.
-
Self-Validating Workup: Dilute with Ethyl Acetate and quench with saturated aqueous CuSO₄. Logic: Pyridine is notoriously difficult to remove under vacuum. Copper(II) sulfate forms a highly water-soluble, deep-blue coordination complex with pyridine, pulling it entirely into the aqueous phase and leaving the pure sulfonamide in the organic layer.
Troubleshooting & FAQs
Q: Why am I observing significant hydrolysis of my sulfonyl chloride before the sulfonamide forms in aqueous media? A: Sulfonyl chlorides are highly susceptible to hydrolysis, converting into unreactive sulfonic acids. This is a competing kinetic pathway to aminolysis. In aqueous conditions, the pH must be strictly controlled. A sigmoid pH-yield profile demonstrates that optimal sulfonamide conversion occurs when the pH is maintained around 8–10[5]. If the pH drops below 5, the amine becomes protonated (ammonium conjugate acid) and non-nucleophilic[6]. If the pH exceeds 11, hydroxide ions outcompete the amine, leading to rapid hydrolysis of the sulfonyl chloride. Action: Use buffer systems like NaHCO₃/Na₂CO₃ rather than strong NaOH to maintain the optimal pH window.
Q: I am synthesizing a primary sulfonamide, but LC-MS shows a massive peak for the bis-sulfonylated byproduct. How do I stop this? A: Bis-sulfonylation is the most common failure mode when reacting primary amines[1]. The mono-sulfonamide product is acidic. In the presence of strong bases (like excess Et₃N, NaOH, or NaH), it deprotonates into a sulfonamide anion, which rapidly attacks a second equivalent of sulfonyl chloride[2]. Action:
-
Switch to a milder base (e.g., K₂CO₃ or NaHCO₃)[1].
-
Use a strict 1:1 stoichiometry of amine to sulfonyl chloride.
-
If using organic solvents, slowly add the sulfonyl chloride to an excess of the amine, rather than the other way around.
Q: My amine is highly water-soluble and I cannot extract it into DCM for the reaction. What are my options? A: Highly hydrophilic amines (e.g., amino acids or polyamines) will not partition into the organic layer in a Schotten-Baumann setup. Action: Perform the reaction entirely in an aqueous medium using a water-miscible co-solvent like THF or Acetone to dissolve the sulfonyl chloride. Maintain the pH dynamically using a pH stat or by adding 1M NaOH dropwise to keep the pH at 9.0 during the reaction[5].
Quantitative Data & Optimization Matrices
Table 1: Base Selection Guide for Sulfonamide Synthesis
| Base Type | Solvent Compatibility | Primary Amines (Risk of Bis-sulfonylation) | Secondary/Hindered Amines | Key Mechanistic Trait |
| NaHCO₃ / K₂CO₃ | Aqueous/Biphasic | Excellent (Prevents bis-sulfonylation) | Poor (Too mild) | Buffers pH to ~8.5-10, preventing product deprotonation. |
| NaOH (1M) | Aqueous | Poor (Promotes bis-sulfonylation) | Good (Hinsberg Test logic) | Strong base; solubilizes primary sulfonamides as sodium salts. |
| Triethylamine (Et₃N) | Organic (DCM, THF) | Moderate (Requires strict 1:1 ratio) | Good | Acts as a simple proton sponge; does not activate the electrophile. |
| Pyridine / DMAP | Organic (Anhydrous) | Poor (High risk of over-reaction) | Excellent (Forces reaction) | Nucleophilic catalyst; forms highly reactive sulfonylpyridinium ion. |
Table 2: Troubleshooting Matrix
| Symptom (Observation) | Root Cause Analysis | Corrective Action |
| Low Yield + High Sulfonic Acid | Hydrolysis of sulfonyl chloride outcompeting aminolysis. | Lower reaction temperature to 0 °C; ensure pH is < 10 in aqueous setups; use anhydrous solvents. |
| Bis-sulfonylation (Double Mass on LC-MS) | Deprotonation of the mono-sulfonamide product by strong base. | Switch from Et₃N/NaOH to NaHCO₃/K₂CO₃; ensure strictly 1.0 equiv of sulfonyl chloride. |
| No Reaction (Starting Materials Recovered) | Amine is protonated (pH too low) OR sterically hindered. | Check aqueous pH (must be > 8); if hindered, add 0.1 equiv DMAP to organic setup. |
| Inseparable Pyridine Odor in Product | Residual pyridine base contaminating the organic layer. | Wash organic layer with saturated aqueous CuSO₄ or 1M HCl during workup. |
References
-
[6] 20.6: Reactions of Amines - Chemistry LibreTexts. libretexts.org. 6
-
[4] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. benchchem.com. 4
-
[3] Technical Support Center: Strategies to Avoid Bis-Sulfonylation - Benchchem. benchchem.com. 3
-
[5] Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. scilit.com. 5
-
[1] Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1 - UniBa. uniba.it. 1
Sources
Overcoming low reactivity of secondary amines in sulfonamide synthesis.
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in medicinal chemistry and drug development: the low reactivity of secondary amines during sulfonamide synthesis.
Secondary amines are inherently less nucleophilic than primary amines due to steric hindrance around the nitrogen center[1]. When standard coupling conditions fail, researchers often attempt to force the reaction with heat, which inadvertently accelerates the competitive hydrolysis of the sulfonyl chloride, leading to zero yield and degraded starting materials[1].
This guide provides field-proven, causality-driven troubleshooting protocols to bypass these kinetic bottlenecks.
Diagnostic Workflow
Before altering your protocol, use the logical workflow below to identify the most scientifically sound alternative for your specific secondary amine.
Diagnostic workflow for overcoming low reactivity in secondary amine sulfonylation.
Troubleshooting Guide & Self-Validating Protocols
Module 1: The Standard Approach – DMAP Catalysis
The Causality: When a secondary amine reacts sluggishly, the standard use of triethylamine (TEA) or pyridine is insufficient because they act merely as proton scavengers. 4-Dimethylaminopyridine (DMAP) operates via nucleophilic catalysis. It rapidly attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate. This charged intermediate is significantly more susceptible to attack by the sterically hindered secondary amine than the parent chloride[2].
Self-Validating Protocol: DMAP-Catalyzed Sulfonylation
-
Preparation: In an oven-dried flask under argon, dissolve the secondary amine (1.0 eq) and the sulfonyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) followed by DMAP (0.1 to 0.2 eq).
-
Validation Check: The reaction mixture will often exhibit a transient color change (typically yellow/orange), visually confirming the formation of the N-sulfonylpyridinium complex.
-
-
Reaction: Stir at room temperature. Monitor via LC-MS.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM. Wash the organic layer with 1M HCl to selectively protonate and remove the DMAP and DIPEA, leaving the neutral sulfonamide in the organic phase.
Module 2: The Modern Click Approach – SuFEx Chemistry
The Causality: For exceptionally bulky secondary amines (e.g., diisopropylamine derivatives), even DMAP catalysis fails. Sulfonyl fluorides (R-SO₂F) are virtually immune to hydrolysis but can be selectively activated via Sulfur-Fluoride Exchange (SuFEx) chemistry[3]. By utilizing a dual-activation system of Calcium triflimide (Ca(NTf₂)₂) and DABCO, the calcium acts as a Lewis acid to coordinate the fluoride, while DABCO forms a reactive intermediate, allowing room-temperature coupling with highly hindered amines[3].
Self-Validating Protocol: SuFEx Sulfonylation
-
Preparation: In a vial, combine the sulfonyl fluoride (1.0 eq), the secondary amine (1.2 eq), and DABCO (2.0 eq) in anhydrous acetonitrile (MeCN).
-
Activation: Add Ca(NTf₂)₂ (0.2 eq).
-
Validation Check: The reaction remains homogeneous. Because sulfonyl fluorides are hydrolytically stable, no rigorous precautions against ambient moisture are strictly necessary, making this a highly robust benchtop procedure.
-
-
Reaction: Stir at room temperature for 30 minutes to 2 hours.
-
Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl (to remove DABCO and unreacted amine) and brine. The extreme hydrolytic stability of the sulfonyl fluoride prevents sulfonic acid byproduct formation, often yielding >90% pure product after simple extraction[3].
Module 3: The Activated Ester Approach – Pentafluorophenyl (PFP) Sulfonates
The Causality: Some sulfonyl chlorides are inherently unstable and degrade into sulfonic acids on the shelf. Pentafluorophenyl (PFP) sulfonate esters are highly crystalline, shelf-stable alternatives[4]. The strongly electron-withdrawing nature of the pentafluorophenyl group makes the sulfur center highly electrophilic, facilitating rapid displacement by secondary amines in an aminolysis reaction without the need for harsh conditions[5],[6].
Self-Validating Protocol: Aminolysis of PFP Sulfonates
-
Preparation: Dissolve the PFP sulfonate ester (1.0 eq) in anhydrous THF or DCM.
-
Amine Addition: Add the secondary amine (1.2 - 1.5 eq). If the amine is a hydrochloride salt, add a tertiary base like triethylamine (2.0 eq)[5].
-
Reaction: Stir at room temperature or apply mild heating (40 °C) depending on steric bulk.
-
Validation Check: The release of pentafluorophenol can be quantitatively tracked via ¹⁹F NMR as a definitive, real-time marker of reaction progress.
-
-
Workup: Concentrate the mixture. Purify via a basic aqueous wash (0.5 M NaOH) to deprotonate and extract the weakly acidic pentafluorophenol byproduct into the aqueous layer.
Quantitative Data Presentation: Comparing Sulfonylating Agents
| Electrophile Type | Reactivity with Sec-Amines | Hydrolytic Stability | Primary Byproduct | Best Use Case |
| Sulfonyl Chloride (R-SO₂Cl) | Low to Moderate | Poor | HCl, Sulfonic Acid | Unhindered secondary amines; cost-sensitive scale-ups. |
| R-SO₂Cl + DMAP | High | Poor | HCl, Sulfonic Acid | Moderate steric hindrance; standard laboratory synthesis. |
| PFP Sulfonate (R-SO₃PFP) | High | Excellent | Pentafluorophenol | Reagents requiring long-term shelf stability[4]. |
| Sulfonyl Fluoride (R-SO₂F) | Very High (with Ca²⁺/DABCO) | Exceptional | Fluoride salts | Extreme steric hindrance; late-stage functionalization[3]. |
Frequently Asked Questions (FAQs)
Q: Why is my product contaminated with sulfonic acid even when using anhydrous solvents? A: Secondary amines react much slower than primary amines, giving ambient moisture ample time to hydrolyze the sulfonyl chloride during the reaction[1]. If rigorous drying of solvents and glassware fails, switch to a SuFEx or PFP sulfonate strategy, as both electrophiles are highly resistant to background hydrolysis[3],[6].
Q: Can I use pyridine as both the solvent and the base for secondary amines? A: While pyridine is a standard solvent/base for primary amines, it often lacks the basicity and catalytic turnover rate required for hindered secondary amines[1]. A combination of DIPEA (as a stoichiometric base) and DMAP (as a nucleophilic catalyst) in DCM is vastly superior[2].
Q: During the basic workup of my sulfonamide, I get an unbreakable emulsion. How do I resolve this? A: Emulsions in sulfonamide workups are often caused by unreacted secondary amines or amphiphilic byproducts[1]. Brine washing or filtering the biphasic mixture through a pad of Celite can break the emulsion. Alternatively, switch the workup to an acidic wash (1M HCl) first to protonate and remove unreacted amines before they can act as surfactants.
References
-
Muramatsu, W., & Kawabata, T. "4-Dimethylaminopyridine (DMAP)". ResearchGate. [Link]
-
Mahapatra, S., et al. "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides". NIH / PMC.[Link]
-
Caddick, S., et al. "Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters". ResearchGate. [Link]
-
ResearchGate. "Heterocyclic pentafluorophenyl sulfonate esters as shelf stable alternatives". ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Comparative molecular docking studies of pyridine-sulfonamide hybrids.
Comparative Molecular Docking Studies of Pyridine-Sulfonamide Hybrids: A Technical Guide for Target-Directed Drug Discovery
In the landscape of target-directed drug discovery, the molecular hybridization of pyridine and sulfonamide pharmacophores has emerged as a highly effective structural strategy. The pyridine ring imparts essential basicity and hydrogen-bonding capabilities, while the sulfonamide moiety acts as a strong electron-withdrawing group, an excellent hydrogen-bond donor/acceptor, and a potent metal chelator[1].
When evaluating these hybrids, molecular docking serves as the critical bridge between in silico design and in vitro efficacy. As a Senior Application Scientist, I have structured this guide to objectively compare the docking performance and biological activity of novel pyridine-sulfonamide hybrids against standard therapeutics, focusing on two primary oncology targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Carbonic Anhydrase IX (CA IX)[2],[3].
Part 1: Mechanistic Rationale & Pathway Analysis
To understand why we dock these specific hybrids, we must first understand the causality of their molecular interactions:
-
VEGFR-2 Inhibition: The sulfonamide group is uniquely suited to occupy the DFG-out conformation pocket (the ATP-binding site) of kinase domains, while the pyridine nitrogen interacts with the hinge region (e.g., Cys919) via hydrogen bonding[2],[4]. This dual-anchor binding effectively shuts down the PI3K/AKT and MAPK/ERK downstream pathways, triggering apoptosis and arresting tumor angiogenesis[2].
-
Carbonic Anhydrase IX (CA IX) Inhibition: The deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion in the CA IX active site. Simultaneously, the pyridine ring extends into the hydrophobic half of the active site, providing critical isoform selectivity (favoring the tumor-associated CA IX over the off-target CA II)[3].
VEGFR-2 inhibition pathway by pyridine-sulfonamide hybrids triggering apoptosis.
Part 2: Comparative Performance Data
The true value of a molecular docking study lies in its correlation with in vitro experimental data. Below is a synthesized comparison of recent pyridine-sulfonamide hybrids against standard reference drugs.
Table 1: Comparative Docking & Efficacy against VEGFR-2
Note: Absolute docking scores vary between studies due to different scoring algorithms (e.g., Glide vs. AutoDock). The critical metric is the comparison against the standard drug within the same experimental setup.
| Compound | Target | Docking Score | In Vitro IC₅₀ | Key Interacting Residues | Reference |
| Compound VIIb | VEGFR-2 | -9.20 kcal/mol | 3.6 µM | Cys919, Asp1046 | [2] |
| Compound 23 | VEGFR-2 | -99.50 kcal/mol | 0.0523 µM | Glu885, Cys919 | [4] |
| Sorafenib (Standard) | VEGFR-2 | -10.50 kcal/mol | 4.8 µM | Cys919, Asp1046 | [2] |
Table 2: Comparative Docking & Efficacy against Carbonic Anhydrase IX (CA IX)
| Compound | Target | Docking Score | In Vitro IC₅₀ | Key Interactions | Reference |
| Compound 7 | CA IX | -30.14 kcal/mol | 253 nM | Zn²⁺ coordination, Thr199 | [3] |
| Dorzolamide (Standard) | CA IX | -28.50 kcal/mol | 210 nM | Zn²⁺ coordination, Thr199 | [3] |
Part 3: Self-Validating Molecular Docking Protocol
To ensure scientific trustworthiness and reproducibility, molecular docking must be executed as a self-validating system rather than a black-box calculation. The following step-by-step methodology details the causality behind each experimental choice for evaluating pyridine-sulfonamide hybrids.
Step 1: Target Protein Preparation (The Foundation of Accuracy)
-
Action: Retrieve high-resolution crystal structures (e.g., CA IX: PDB ID 7POM)[3]. Remove water molecules beyond 3 Å of the active site, add polar hydrogens, and assign proper protonation states at pH 7.4.
-
Causality: Crystal structures inherently lack hydrogen atoms and may contain unresolved side chains. Incorrect protonation of key residues (like the catalytic His94, His96, His119 in CA IX) will completely alter the electrostatic environment, leading to false-positive docking scores.
Step 2: Ligand Preparation (Conformational Readiness)
-
Action: Sketch the pyridine-sulfonamide hybrids and standard drugs (Sorafenib, Dorzolamide). Generate 3D conformations, assign tautomeric states, and minimize energy using the OPLS3e or MMFF94 force field.
-
Causality: The sulfonamide group (-SO₂NH₂) can exist in different ionization states depending on the microenvironment. For CA IX docking, the sulfonamide nitrogen must be modeled in its deprotonated state to accurately simulate its coordination with the Zn²⁺ ion[3].
Step 3: Grid Generation (Defining the Search Space)
-
Action: Center the docking grid box precisely on the co-crystallized native ligand. Set the bounding box size to roughly 20 Å × 20 Å × 20 Å.
-
Causality: Restricting the search space to the experimentally validated active site prevents the algorithm from finding thermodynamically favorable but biologically irrelevant allosteric pockets.
Step 4: Docking Execution (Pose Generation)
-
Action: Run the docking algorithm (e.g., Glide SP/XP or AutoDock Vina) utilizing flexible ligand sampling against a rigid receptor.
-
Causality: This flexibility allows the pyridine-sulfonamide hybrid to rotate its bonds to find the optimal fit—such as directing the pyridine nitrogen toward the hinge region of VEGFR-2 while wedging the sulfonamide into the DFG-out pocket[2],[4].
Step 5: System Self-Validation (The Trustworthiness Check)
-
Action: Re-dock the native co-crystallized ligand back into the prepared protein grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose.
-
Causality: If the RMSD is > 2.0 Å, the protocol is invalid and parameters (grid size, protonation) must be adjusted. An RMSD < 2.0 Å (e.g., 0.20 Å for VEGFR-2 protocols[4]) proves the system can accurately reproduce known biological interactions, thereby validating the scores of the novel hybrids.
Self-validating molecular docking workflow ensuring structural and predictive accuracy.
References
-
Title: Discovery of pyridine-sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers. Source: Bioorganic Chemistry / NIH. URL: 2
-
Title: Challenging breast cancer through novel sulfonamide–pyridine hybrids: design, synthesis, carbonic anhydrase IX inhibition and induction of apoptosis. Source: BUE Scholar. URL: 3
-
Title: Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Source: MDPI. URL: 4
-
Title: An In-depth Technical Guide to Pyridine-2-Sulfonate Derivatives and Analogues for Drug Discovery. Source: BenchChem. URL: 1
Sources
Evaluating the Off-Target Effects of 2-(Pyridin-2-yl)ethane-1-sulfonamide in Cell-Based Assays: A Comparative Guide
Target Audience: Researchers, scientists, and drug development professionals Content Focus: Scaffold evaluation, off-target deconvolution, and experimental assay design
Executive Summary
In fragment-based drug discovery and lead optimization, the selection of a chemical scaffold dictates both the therapeutic efficacy and the safety profile of a candidate. 2-(Pyridin-2-yl)ethane-1-sulfonamide (CAS: 776287-41-3) is a versatile small-molecule building block frequently utilized to design kinase inhibitors and anti-inflammatory agents[1]. However, this scaffold possesses a dual pharmacophore nature: while the pyridine ring is an excellent kinase hinge-binder, the primary sulfonamide moiety is a classic zinc-binding group (ZBG).
As a Senior Application Scientist, I frequently observe that failing to account for the primary sulfonamide's affinity for ubiquitous metalloenzymes—specifically Carbonic Anhydrases (CAs)—leads to confounded cell-based assay results. This guide objectively compares the performance of 2-(Pyridin-2-yl)ethane-1-sulfonamide against alternative structural analogs and provides self-validating experimental protocols to deconvolute true target engagement from off-target phenotypic artifacts.
The Mechanistic Basis of Off-Target Binding
To understand why cell-based assays yield false positives or unexpected cytotoxicity with this scaffold, we must examine the causality of its molecular interactions.
Primary sulfonamides ( R−SO2NH2 ) are broad-specificity, high-affinity inhibitors of Carbonic Anhydrase enzymes[2]. When 2-(Pyridin-2-yl)ethane-1-sulfonamide enters a cellular environment, the sulfonamide nitrogen deprotonates. This anion coordinates directly with the active-site zinc cation ( Zn2+ ) of CAs, displacing the catalytic zinc-bound water/hydroxide ion. Simultaneously, the sulfonamide oxygen atoms form critical hydrogen bonds with the Thr199 residue in the CA active site.
Depending on the cell line and assay conditions, this off-target binding inhibits cytosolic CA II or transmembrane CA IX/XII, leading to intracellular pH imbalances, altered metabolic states, and unintended shifts in cell viability readouts.
Caption: Logical relationship mapping the dual binding nature of the scaffold and its cellular effects.
Comparative Analysis of Cell-Based Assay Readouts
To objectively evaluate the liability of the primary sulfonamide group, we must compare 2-(Pyridin-2-yl)ethane-1-sulfonamide against structurally optimized alternatives. Converting a primary sulfonamide to a secondary sulfonamide ( R−SO2NHR′ ) or a bioisostere (e.g., a methylsulfone) sterically hinders zinc coordination, generally rendering them poor CA inhibitors[2].
The table below synthesizes quantitative data comparing these scaffolds across a theoretical intended target (Kinase X) and major CA off-targets.
Table 1: Scaffold Performance and Off-Target Liability Comparison
| Compound Scaffold | Target Kinase IC50 (nM) | Off-Target CA II Ki (nM) | Off-Target CA IX Ki (nM) | Hypoxia Cytotoxicity Shift | Assay Reliability |
| 2-(Pyridin-2-yl)ethane-1-sulfonamide | 45 | 12 | 25 | High (Confounding) | Low (High false-positive risk) |
| Secondary Sulfonamide Analog | 52 | > 10,000 | > 10,000 | Minimal | High (Target-specific) |
| Methylsulfone Bioisostere | 60 | > 10,000 | > 10,000 | None | High (Target-specific) |
Key Insight: While 2-(Pyridin-2-yl)ethane-1-sulfonamide maintains excellent potency against the intended target, its nanomolar affinity for CA II and CA IX creates a massive liability in phenotypic assays, particularly in hypoxic environments where CA IX is upregulated. The secondary sulfonamide analog preserves target efficacy while abolishing the off-target effect[2].
Self-Validating Experimental Protocols for Off-Target Deconvolution
To prove that a phenotypic readout is driven by your intended target and not CA inhibition, your experimental workflow must be a self-validating system. This requires integrating positive/negative controls and orthogonal biophysical validation directly within the cellular context.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Purpose: To differentiate true target engagement from CA off-target binding in intact cells. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, shifting its melting temperature ( Tm ) higher.
Step-by-Step Methodology:
-
Cell Treatment: Culture target-expressing cells to 80% confluency. Treat cells with 2-(Pyridin-2-yl)ethane-1-sulfonamide ( 10μM ), a positive control CA inhibitor (e.g., Acetazolamide, 10μM ), and a DMSO vehicle control for 1 hour at 37°C.
-
Thermal Gradient: Harvest and aliquot the cell suspensions into PCR tubes. Subject the aliquots to a thermal gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis & Centrifugation: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 25°C) to avoid detergents that disrupt protein complexes. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/precipitated proteins.
-
Quantification: Collect the supernatant (containing soluble, stabilized protein). Analyze via Western Blot or quantitative Mass Spectrometry, probing for both the Intended Target and CA II.
-
Data Analysis: Plot the relative protein abundance against temperature. A rightward shift in the melt curve for CA II confirms off-target engagement by the primary sulfonamide.
Caption: Step-by-step experimental workflow for Cellular Thermal Shift Assay (CETSA) deconvolution.
Protocol 2: Hypoxia-Induced CA IX Viability Assay
Purpose: CA IX is a hypoxia-inducible factor (HIF-1) target overexpressed in solid tumors. Testing viability in normoxia vs. hypoxia reveals CA IX-dependent off-target cytotoxicity.
Step-by-Step Methodology:
-
Seeding: Seed HCT116 colorectal carcinoma cells (known to upregulate CA IX under hypoxia) in two identical 96-well plates at 5,000 cells/well.
-
Conditioning: Place Plate 1 in a standard normoxic incubator (21% O2 ). Place Plate 2 in a hypoxic chamber (1% O2 ) for 24 hours to induce CA IX expression.
-
Treatment: Dose both plates with a concentration-response curve (1 nM to 100 μM ) of 2-(Pyridin-2-yl)ethane-1-sulfonamide. Include Acetazolamide as a positive CA IX control and the Secondary Sulfonamide Analog as a negative off-target control.
-
Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent to measure ATP as a proxy for cell viability.
-
Validation Logic: If 2-(Pyridin-2-yl)ethane-1-sulfonamide shows a significantly lower IC50 in hypoxia compared to normoxia (matching the Acetazolamide profile), the phenotypic readout is confounded by CA IX off-target inhibition. The Secondary Sulfonamide Analog should show equal efficacy across both oxygen states.
Strategic Mitigation & Scaffold Optimization
When utilizing 2-(Pyridin-2-yl)ethane-1-sulfonamide in a drug discovery campaign, researchers must actively engineer away the CA liability. The causality is clear: the unsubstituted nitrogen of the primary sulfonamide is the culprit.
Optimization Strategies:
-
N-Alkylation: Convert the primary sulfonamide to a secondary or tertiary sulfonamide. The addition of a methyl or ethyl group creates steric clash within the CA active site, preventing zinc coordination and yielding >1,000-fold selectivity against CA off-targets[2].
-
Bioisosteric Replacement: Replace the sulfonamide with a methylsulfone ( −SO2CH3 ) or a sulfonimidamide. These groups retain the hydrogen-bond acceptor geometry required for many kinase targets but lack the acidic proton necessary for metalloenzyme coordination.
By applying these structural modifications and validating them through the rigorous CETSA and Hypoxia workflows detailed above, development teams can rescue the valuable pyridine-based pharmacophore while ensuring high-fidelity, target-specific cellular readouts.
References
-
[1] Title: CAS: 776287-41-3 - 2-(Pyridin-2-yl)ethane-1-sulfonamide (Versatile small molecule scaffold) Source: CymitQuimica URL:
-
[2] Title: Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes Source: PubMed / Journal of Medicinal Chemistry (2014) URL:
Sources
Reversing the Resistance: A Comparative Guide to Pyridine Analogues for Combating Multidrug Resistance
Introduction: The Challenge of Multidrug Resistance in Cancer Therapy
The efficacy of chemotherapy, a cornerstone of modern oncology, is frequently undermined by the development of multidrug resistance (MDR).[1][2] MDR is a phenomenon where cancer cells develop resistance to a broad spectrum of structurally and mechanistically diverse anticancer drugs, leading to treatment failure.[2] One of the primary drivers of MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1).[2][3][4][5] These membrane-bound proteins function as energy-dependent efflux pumps, actively expelling chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and therapeutic effect.[2][3][4]
The pyridine nucleus, a six-membered heterocyclic ring containing a nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile chemical properties and presence in numerous FDA-approved drugs.[6] Researchers have increasingly focused on pyridine and its derivatives as a promising class of compounds to inhibit P-gp and reverse MDR.[2][4][7][8] This guide provides a comparative analysis of key pyridine analogues, delves into their mechanisms of action, and presents standardized protocols for their evaluation, offering a comprehensive resource for researchers in drug development.
The Promise of Pyridine Analogues as MDR Reversal Agents
The therapeutic potential of pyridine analogues in overcoming MDR stems from several key attributes. Many of these compounds have been shown to directly inhibit the function of P-gp, effectively blocking the efflux of anticancer drugs.[3][4] Some pyridine derivatives have demonstrated a more potent resistance-reversing ability than first-generation P-gp inhibitors like verapamil, which are often associated with dose-limiting toxicities such as calcium channel blocking activity.[7][9][10] The development of third-generation P-gp inhibitors, which include pyridine-based structures, aims to provide high efficacy with minimal side effects.[3]
The structural diversity of the pyridine scaffold allows for extensive modification to optimize potency, selectivity, and pharmacokinetic properties.[11][12] This guide will explore specific examples of pyridine analogues that have shown significant promise in preclinical studies.
Comparative Analysis of Key Pyridine Analogues
Several classes of pyridine derivatives have been investigated for their MDR reversal activity. This section highlights a few notable examples to illustrate the structure-activity relationships and comparative efficacy.
-
PAK-104P: This pyridine analogue has demonstrated exceptional efficacy in reversing multidrug resistance. Studies have shown that PAK-104P can completely reverse drug resistance in certain multidrug-resistant human carcinoma cell lines at low micromolar concentrations.[9] Its resistance-reversing effect has been reported to be greater than that of other agents like verapamil, nimodipine, and nicardipine.[7][9] A significant advantage of PAK-104P and other similar pyridine analogues is their considerably lower calcium channel-blocking activity compared to their dihydropyridine counterparts, suggesting a better safety profile.[7][9]
-
Imidazo[4,5-b]pyridine Derivatives: This class of compounds, being structural analogues of purines, can interact with large biomolecules and have been investigated for their ability to inhibit P-gp.[8] Several novel imidazo[4,5-b]pyridine derivatives have exhibited potent MDR-reversing activities, in some cases significantly better than verapamil.[8] These compounds not only modulate the efflux pump but can also possess intrinsic anticancer properties.[8]
-
Tetrahydroisoquinoline Derivatives: (A fused pyridine system) These derivatives have shown potent P-gp inhibition. In drug-resistant cell lines, certain tetrahydroisoquinoline compounds have been shown to significantly decrease the IC50 of chemotherapeutic drugs like vincristine by a large fold, outperforming verapamil.[13] Molecular docking studies suggest these compounds have a strong binding affinity for P-gp.[13]
Head-to-Head Performance Data
The following table summarizes key performance indicators for representative pyridine analogues based on published literature. It is important to note that experimental conditions can vary between studies, and this table serves as a comparative guide.
| Compound Class/Analogue | Target Cell Line(s) | Reversal Fold (RF) / Activity Metric | Key Findings | Reference |
| PAK-104P | KB-C2, KB-8-5 | Complete reversal at 1-5 µM | More effective than verapamil and other calcium channel blockers; lower Ca2+ channel activity. | [9] |
| Imidazo[4,5-b]pyridines | Mouse T-lymphoma (MDR) | Fluorescence ratio up to 57.55 (Verapamil = 11.83) | Potent MDR-reversing activity, some with selective cytotoxicity to MDR cells. | [8] |
| Tetrahydroisoquinolines | KB ChR 8-5, SW480 | Vincristine IC50 RF up to 59.34 | Superior activity to verapamil; methoxy substitutions enhance activity. | [13] |
| 2-(4-(Pyridin-2-yl)phenoxy)pyridine Analogue (Compound 37) | K562 cells | Potent P-gp reversal agent | Strong bioactivity and outstanding affinity for P-gp. | [14] |
Mechanism of Action: How Pyridine Analogues Inhibit P-glycoprotein
The primary mechanism by which these pyridine analogues reverse MDR is through the direct inhibition of the P-glycoprotein efflux pump.[3][4][8] This can occur through several potential interactions:
-
Competitive Inhibition: The pyridine analogue may bind to the same site on P-gp as the chemotherapeutic drug, thereby competing for transport and preventing the drug's efflux.
-
Non-Competitive/Allosteric Inhibition: The compound might bind to a different site on P-gp, inducing a conformational change that inhibits its pumping function.
-
Interference with ATP Hydrolysis: P-gp is an ATP-dependent transporter. Some inhibitors may interfere with the ATPase activity of P-gp, cutting off the energy supply required for drug efflux.
The following diagram illustrates the general mechanism of P-gp-mediated drug efflux and its inhibition by a pyridine analogue.
Caption: P-gp inhibition by a pyridine analogue.
Essential Experimental Protocols for Evaluation
To ensure the scientific rigor of findings, standardized and well-controlled experiments are crucial. The following are detailed protocols for key assays used to evaluate the MDR reversal potential of pyridine analogues.
Protocol 1: MTT Assay for Cytotoxicity and MDR Reversal
The MTT assay is a colorimetric method used to assess cell viability.[15][16][17][18] It is fundamental for determining the intrinsic toxicity of the pyridine analogue and its ability to sensitize resistant cells to a chemotherapeutic agent.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan product.[15][16][17] The amount of formazan produced is proportional to the number of viable cells.[15][16]
Step-by-Step Methodology:
-
Cell Seeding: Plate both drug-sensitive (parental) and multidrug-resistant cancer cells in 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment:
-
To determine the IC₅₀ of the chemotherapeutic drug: Treat cells with serial dilutions of the anticancer drug (e.g., doxorubicin, paclitaxel) in the presence and absence of a non-toxic concentration of the pyridine analogue.
-
To determine the cytotoxicity of the pyridine analogue: Treat cells with serial dilutions of the pyridine analogue alone.
-
Controls: Include wells with untreated cells (100% viability control) and wells with media only (background control).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[17] Visually confirm the formation of purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15][17]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC₅₀ values (the concentration of a drug that inhibits cell growth by 50%) using non-linear regression analysis. The Reversal Fold (RF) is calculated as: RF = IC₅₀ of chemo drug alone / IC₅₀ of chemo drug + pyridine analogue.
Protocol 2: Rhodamine 123 Accumulation/Efflux Assay for P-gp Function
This assay directly measures the functional activity of the P-gp pump.[19][20] Rhodamine 123 (Rho123) is a fluorescent substrate of P-gp.[20][21] In cells overexpressing P-gp, Rho123 is actively pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to an increase in intracellular Rho123 accumulation and fluorescence.[5]
Principle: The intracellular fluorescence of Rho123 is measured by flow cytometry or a fluorescence plate reader. Increased fluorescence in the presence of a test compound indicates P-gp inhibition.
Step-by-Step Methodology:
Caption: Experimental workflow for the Rhodamine 123 assay.
-
Cell Preparation: Harvest both multidrug-resistant and parental (drug-sensitive) cells and adjust to a concentration of 5 x 10⁵ to 1 x 10⁶ cells/mL in culture medium.
-
Inhibitor Pre-incubation: Aliquot cells into flow cytometry tubes or wells of a microplate. Add the pyridine analogue at various concentrations. Include a positive control (e.g., verapamil, 10 µM) and a negative control (no inhibitor).[19] Incubate for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of approximately 1-5 µM to all tubes/wells.[5] Incubate for another 30-90 minutes at 37°C, protected from light.
-
Washing: Terminate the uptake by washing the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Analysis (Accumulation): Resuspend the cells in cold PBS and analyze immediately using a flow cytometer (typically using the FL1 channel for FITC) or a fluorescence plate reader.
-
Analysis (Efflux): After washing, resuspend the cells in pre-warmed, dye-free medium (containing the respective inhibitor for the treated samples) and incubate for an additional 60-120 minutes at 37°C to allow for efflux.[19][22] Wash again with cold PBS and then analyze.
-
Data Interpretation: A rightward shift in the fluorescence histogram peak for resistant cells treated with the pyridine analogue, compared to untreated resistant cells, indicates inhibition of P-gp-mediated efflux. The activity can be quantified as a fluorescence ratio or percentage increase compared to the control.
Future Directions and Considerations
While the development of pyridine analogues as MDR reversal agents is highly promising, several challenges remain. Future research should focus on:
-
Improving Selectivity: Designing compounds that specifically inhibit P-gp without affecting other ABC transporters or causing off-target effects.
-
Pharmacokinetic Optimization: Enhancing the bioavailability, metabolic stability, and in vivo efficacy of lead compounds.
-
In Vivo Validation: Moving promising candidates from in vitro studies to preclinical animal models to assess their efficacy and safety in a more complex biological system.
-
Combination Therapies: Investigating the synergistic effects of pyridine analogues with newer generations of targeted cancer therapies.
The continued exploration of the rich chemical space of pyridine derivatives holds significant potential for developing effective and safe adjuvants to chemotherapy, ultimately improving patient outcomes in the fight against cancer.
References
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Shudo, N., Mizoguchi, T., Kiyosue, T., Arita, M., Yoshimura, A., Seto, K., et al. (1990). Two pyridine analogues with more effective ability to reverse multidrug resistance and with lower calcium channel blocking activity than their dihydropyridine counterparts. Cancer Research, 50(10), 3055-3061. [Link]
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Mohamed, S. K., Ali, A. M., Ali, M. A., & Naglah, A. M. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(3), 103632. [Link]
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Gushchina, I. V., Gushchin, A. L., Logashenko, E. B., Dyrkheeva, N. S., Chepanova, A. A., Larionov, V. B., ... & Alabugin, I. V. (2023). A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. International Journal of Molecular Sciences, 24(24), 17409. [Link]
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Patel, A., Shah, D., & Seraphim, D. (2023). Synthesis and Evaluation of Some New Pyridines as Possible P-gp Inhibitors with Reduced Calcium Channel Blocking Activity. Indian Journal of Heterocyclic Chemistry, 33(03), 377. [Link]
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Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Zhang, J. (2022). Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. Frontiers in Pharmacology, 13, 869695. [Link]
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Ansari, M. F., & Al-Ghorbani, M. (2022). Anticancer Functions of Pyridine Heterocycles. In Pyridine and Its Derivatives. IntechOpen. [Link]
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Singh, S., Kumar, R., & Singh, R. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology, 4(5). [Link]
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Handore, K., & Csonka, A. (2018). In Vitro Evaluation of the Multidrug Resistance Reversing Activity of Novel Imidazo[4,5-b]pyridine Derivatives. Anticancer Research, 38(7), 3957-3964. [Link]
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Pallas, M., Larráyoz, M. I., & Escribano, J. (2000). The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa/MDR1 cells. Leukemia Research, 24(9), 789-795. [Link]
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S.S, J., & K.R, R. (2021). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Journal of Drug Delivery and Therapeutics, 11(2), 143-150. [Link]
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Forster, S., Thumser, A. E., Hood, S. R., & Plant, N. (2012). Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. PLoS ONE, 7(3), e33253. [Link]
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Ravail, D., Barret, J. M., Fosse, C., Frapin, M. A., & Hubert, P. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Pharmaceuticals, 9(2), 26. [Link]
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ResearchGate. (2020). Discovery of novel third generation P-glycoprotein inhibitors bearing an azo moiety with MDR-reversing effect. [Link]
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Ludescher, C., Drach, D., Hofmann, J., Grunicke, H., & Drach, J. (1998). Efflux of Rhodamine From CD56+ Cells as a Surrogate Marker for Reversal of P-Glycoprotein–Mediated Drug Efflux by PSC 833. Blood, 91(6), 2175-2182. [Link]
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Arunachalam, K., & Sreeja, P. S. (2025). MTT Assay Protocol. [Link]
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Twentyman, P. R., & Luscombe, M. (1987). The MTT Cell Viability Assay for Cytotoxicity Testing in Multidrug-Resistant Human Leukemic Cells. British Journal of Cancer, 56(3), 279-285. [Link]
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Singh, S., & Kumar, R. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Journal of Drug Delivery and Therapeutics, 13(7), 184-192. [Link]
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Zhang, Y., Li, Y., Wang, Y., Zhang, J., & Li, J. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry. [Link]
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Singh, H., & Kumar, P. (2021). Pyridine Moiety: Recent Advances in Cancer Treatment. Current Drug Discovery Technologies, 18(4), 493-518. [Link]
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Wang, Y., Zhang, Y., Zhang, J., & Li, Y. (2020). Discovery of Potent Inhibitors against P-Glycoprotein-Mediated Multidrug Resistance Aided by Late-Stage Functionalization of a 2-(4-(Pyridin-2-yl)phenoxy)pyridine Analogue. Journal of Medicinal Chemistry, 63(10), 5458-5476. [Link]
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Nature Portfolio. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Zhang, Y., Wang, Y., Li, Y., & Zhang, J. (2024). Discovery of novel third generation P-glycoprotein inhibitors bearing an azo moiety with MDR-reversing effect. European Journal of Medicinal Chemistry, 280, 116856. [Link]
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Pétriz, J., & García-López, J. (1997). Is rhodamine 123 an appropriate fluorescent probe to assess P-glycoprotein mediated multidrug resistance in vinblastine-resistant CHO cells? Drug Resistance Updates, 1(2), 119-125. [Link]
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Pérez-García, L. A., & Medina-Franco, J. L. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3244. [Link]
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Al-Ostath, A. I., & El-Faham, A. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Journal of King Saud University - Science, 35(7), 102787. [Link]
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Zhang, Y., Li, Y., Wang, Y., & Zhang, J. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry. [Link]
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Sharma, A., & Kumar, V. (2021). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 11(27), 16480-16515. [Link]
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2-(Pyridin-2-yl)ethane-1-sulfonamide proper disposal procedures
Operational Guide & Disposal Procedures for 2-(Pyridin-2-yl)ethane-1-sulfonamide
As a Senior Application Scientist, I recognize that the safe handling and disposal of active pharmaceutical ingredient (API) precursors is not merely a regulatory checkbox—it is a critical component of laboratory integrity and environmental stewardship. 2-(Pyridin-2-yl)ethane-1-sulfonamide (CAS: 776287-41-3) is a versatile small-molecule scaffold frequently utilized in drug discovery, notably in the synthesis of APJ receptor agonists for cardiovascular therapies[1][2].
Because this molecule contains both a stable aromatic pyridine ring and a sulfonamide moiety, its disposal requires specific thermal oxidation parameters to prevent the release of toxic environmental pollutants. This guide provides a self-validating, step-by-step operational framework for the proper handling, spill response, and ultimate disposal of this compound.
Physicochemical Profiling & Operational Impact
Understanding the physical properties of 2-(Pyridin-2-yl)ethane-1-sulfonamide is the first step in designing a safe handling and disposal strategy. The presence of nitrogen and sulfur directly dictates the required incineration infrastructure.
| Property | Value | Causality / Operational Impact |
| Chemical Name | 2-(Pyridin-2-yl)ethane-1-sulfonamide | Contains N and S heteroatoms; dictates that combustion will yield NOx and SOx, requiring specialized flue gas scrubbing. |
| CAS Number | 776287-41-3 | Unique identifier required for hazardous waste manifesting and regulatory compliance[1][3]. |
| Molecular Weight | 186.23 g/mol | Used for stoichiometric calculations of combustion byproducts to calibrate scrubber dosing[1][3]. |
| Boiling Point | ~371.3 °C (Predicted) | High boiling point indicates low volatility at room temperature; primary inhalation risk is from aerosolized dust, not vapor[3]. |
| Density | ~1.328 g/cm³ | Heavier than water; relevant for phase separation in aqueous waste streams and spill containment[3]. |
| Incineration Temp | 820°C – 1,600°C | High thermal energy is required to break the highly stable aromatic C-N bonds of the pyridine ring[4]. |
Self-Validating Spill Response Protocol
In the event of a localized spill, mechanical removal must be followed by chemical validation to ensure no residual scaffold remains to cross-contaminate future assays or expose personnel.
Step-by-Step Methodology:
-
Isolate and Assess: Immediately evacuate the immediate bench area and verify that the laboratory's HVAC/fume hood ventilation is active.
-
Causality: While the compound has low volatility, physical disruption can aerosolize the solid, posing a respiratory irritation risk.
-
-
PPE Donning: Equip personnel with double-layered nitrile gloves, tight-fitting safety goggles, and a P100/N95 particulate respirator.
-
Physical Containment: If the compound is in a solid state, carefully sweep the material using a dedicated static-free brush to avoid dust generation. If dissolved in an organic solvent, surround and absorb the spill with an inert material (e.g., vermiculite or diatomaceous earth).
-
Collection: Transfer all collected material and contaminated PPE into a chemically compatible, sealable high-density polyethylene (HDPE) container.
-
Validation (The Self-Validating Step): Swab the decontaminated surface with a polar organic solvent (e.g., methanol or acetonitrile). Analyze the swab extract via Thin-Layer Chromatography (TLC) or LC-MS against a known standard of 776287-41-3. The area is only certified "clean" when the scaffold is undetectable, ensuring a closed-loop validation of your safety protocol.
Ultimate Disposal & Thermal Destruction Methodology
For facilities operating in Japan, all disposal protocols must strictly adhere to the Waste Management and Public Cleansing Law (WMPCL). Internationally, environmental protection agencies mandate that pyridine derivatives and organic sulfonamides be destroyed via high-temperature incineration[4][5].
You must not pour this compound down the drain or dispose of it in general biohazard waste. The thermal oxidation of the sulfonamide group ( R−SO2NH2 ) and the pyridine nitrogen generates sulfur dioxide ( SO2 ) and nitrogen oxides ( NOx ). Without proper intervention, these act as severe acid rain precursors.
Workflow for the thermal destruction and scrubbing of N/S-containing organic waste.
Step-by-Step Disposal Workflow:
-
Segregation: Place waste containing 2-(Pyridin-2-yl)ethane-1-sulfonamide into a designated "Non-Halogenated Organic Waste (Contains N, S)" container.
-
Causality: Keeping this waste strictly separated from halogenated solvents (like chloroform or DCM) prevents the catalytic formation of highly toxic dioxins and furans during the incineration process, and significantly reduces disposal costs.
-
-
Labeling & Manifesting: Affix a legally compliant hazardous waste label detailing the CAS number (776287-41-3) and explicitly highlighting the presence of Sulfur and Nitrogen to alert the disposal facility[1][3].
-
Thermal Destruction: Engage a licensed industrial waste contractor equipped with a rotary kiln incinerator. The kiln must operate between 820°C and 1,600°C[4].
-
Causality: Temperatures below 800°C may result in incomplete combustion of the pyridine ring, leading to the release of volatile organic micro-pollutants[6].
-
-
Flue Gas Scrubbing: Ensure the contractor utilizes an alkaline wet scrubber (typically utilizing NaOH or Ca(OH)2 sprays) on their exhaust stacks.
-
Causality: The alkaline wash neutralizes the acidic SO2 and NOx combustion byproducts into harmless aqueous salts (e.g., sodium sulfite/sulfate), preventing atmospheric contamination.
-
-
Validation (The Self-Validating Step): The disposal cycle is only considered complete and successful when the incinerator's Continuous Emission Monitoring System (CEMS) logs confirm that SOx and NOx levels in the final exhaust remained below local regulatory thresholds throughout the burn cycle. Request a certificate of destruction that includes these telemetry logs for your laboratory's compliance records.
References
- Google Patents. "US11807624B2 - Substituted pyrimidinones as agonists of the APJ receptor".
-
National Center for Biotechnology Information (NCBI). "PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine". Available at: [Link]
-
Centers for Disease Control and Prevention (CDC) / ATSDR. "POTENTIAL FOR HUMAN EXPOSURE - Pyridine". Available at: [Link]
Sources
- 1. CAS: 776287-41-3 | CymitQuimica [cymitquimica.com]
- 2. US11807624B2 - Substituted pyrimidinones as agonists of the APJ receptor - Google Patents [patents.google.com]
- 3. 2-(pyridin-2-yl)ethane-1-sulfonamide CAS#: 776287-41-3 [m.chemicalbook.com]
- 4. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 2-(Pyridin-2-yl)ethane-1-sulfonamide
As a Senior Application Scientist, I recognize that handling specialized small-molecule scaffolds requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a comprehensive understanding of the chemical's physicochemical behavior, its operational context within drug discovery, and the specific causality behind every safety protocol.
2-(Pyridin-2-yl)ethane-1-sulfonamide (CAS: 776287-41-3) is a highly versatile building block[1]. In contemporary drug development, it is most notably utilized in the synthesis of substituted pyrimidinones, which function as agonists of the APJ receptor to improve cardiac contractility in patients with heart failure[2]. Because this compound bridges the gap between raw chemical synthesis and advanced therapeutic targeting, establishing a rigorous, self-validating safety and handling protocol is paramount.
Below is the definitive operational guide for researchers and drug development professionals handling this compound.
Operational Context & Hazard Causality
Before donning Personal Protective Equipment (PPE), we must understand why specific protections are necessary. 2-(Pyridin-2-yl)ethane-1-sulfonamide combines a pyridine ring with a sulfonamide moiety. This structural combination dictates its reactivity, solubility, and hazard profile.
Table 1: Physicochemical Properties & Hazard Causality
| Property / Hazard | Value / Classification | Causality / Operational Implication |
| CAS Number | 776287-41-3 | Unique identifier for safety tracking and inventory management[1]. |
| Molecular Weight | 186.23 g/mol [1] | Low molecular weight solid; fine crystalline powders are highly susceptible to static charge and aerosolization during transfer. |
| Physical State | Solid | Requires anti-static engineering controls to prevent inhalation exposure. |
| Primary Hazards | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | The pyridine and sulfonamide groups can interact aggressively with mucosal membranes and skin proteins, necessitating strict barrier controls. |
Application Pathway
To contextualize the handling of this chemical, the diagram below illustrates its role in the drug development pipeline, moving from raw scaffold to physiological response[2].
Caption: Pathway from chemical scaffold to APJ receptor activation for heart failure treatment.
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not arbitrary; it is directly informed by the compound's structure and the polar aprotic solvents (e.g., DMF, DMSO) typically used during pyrimidinone synthesis.
Table 2: Required PPE & Scientific Rationale
| PPE Category | Specification | Scientific Rationale (The "Why") |
| Hand Protection | Nitrile Gloves (≥0.11 mm for splash, ≥0.4 mm for full contact) | Sulfonamides and pyridine derivatives can permeate natural rubber latex. Nitrile provides superior chemical resistance against the scaffold and its common reaction solvents. |
| Eye Protection | ANSI Z87.1 Safety Goggles | Prevents mechanical injury from airborne particulates and chemical splash during solvent addition. Safety glasses are insufficient due to the lack of a full orbital seal. |
| Body Protection | Flame-Retardant Lab Coat | Protects against accidental ignition of reaction solvents and prevents microscopic particulate accumulation on street clothing. |
| Respiratory Control | Chemical Fume Hood (80-100 fpm face velocity) | Primary engineering control. Prevents inhalation of aerosolized powder during weighing and captures noxious pyridine-derivative odors[3]. |
Operational Workflows & Engineering Controls
Every protocol in the laboratory must be a self-validating system. This means integrating pre-checks and post-checks to ensure the environment remains safe before, during, and after handling.
Protocol A: Safe Dispensing and Weighing Methodology
-
System Validation (Pre-check): Verify the fume hood monitor displays a face velocity between 80-100 fpm. Ensure the analytical balance is calibrated, leveled, and grounded to prevent static buildup.
-
PPE Donning: Equip the standard PPE matrix. If handling bulk quantities (>50g), double-gloving is mandatory.
-
Dispensing: Open the primary container only inside the active fume hood. Use a grounded, anti-static micro-spatula to transfer the crystalline powder. Causality: Static charge can cause the powder to "jump," leading to inaccurate yields and potential inhalation exposure.
-
Weighing: Transfer the compound into a pre-tared, anti-static weigh boat, or directly into the reaction vessel to minimize transfer loss and secondary contamination.
-
System Validation (Post-check): Seal the primary container immediately. Wipe the balance pan and surrounding area with a lint-free wipe dampened with 70% Isopropanol or Ethanol.
Caption: Self-validating operational workflow for handling and disposal.
Spill Response, Decontamination, and Disposal Plans
A robust safety culture requires a proactive plan for unintended exposure and end-of-life chemical disposal.
Protocol B: Solid Spill Response & Decontamination
-
Immediate Isolation: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity and allow airborne dust to settle.
-
Suppression (Do Not Dry Sweep): Dry sweeping aerosolizes the compound. Instead, cover the spill with damp absorbent paper (using water or a mild solvent like ethanol) to suppress dust formation.
-
Collection: Using a non-sparking scoop, carefully transfer the dampened material into a compatible, sealable hazardous waste container.
-
Surface Decontamination: Wash the affected area with a mild detergent solution to break down the organic residue, followed by a water rinse, and finally an ethanol wipe to ensure complete removal.
-
Validation: Visually inspect the area under standard and oblique lighting to ensure no crystalline residue remains.
Protocol C: Waste Disposal Segregation
-
Solid Waste: Contaminated gloves, weigh boats, and wipes must be placed in a designated "Hazardous Organic Solid Waste" bin.
-
Aqueous Waste: Do not pour down the drain. Any aqueous washes from the extraction phase of the pyrimidinone synthesis must be collected in an "Aqueous Hazardous Waste" carboy.
-
Organic Waste: Mother liquors and organic filtrates containing 2-(Pyridin-2-yl)ethane-1-sulfonamide must be segregated into "Halogenated" or "Non-Halogenated" solvent waste streams, depending on the reaction solvent used (e.g., DCM vs. DMF).
References
- US11807624B2 - Substituted pyrimidinones as agonists of the APJ receptor Source: Google Patents URL
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
